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Core Science & Biosynthesis

Foundational

Mechanism of action of (6-Methoxy-1H-purin-8-yl)methanamine in cellular pathways

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary While (6-Methoxy-1H-purin-8-yl)methanamine (CAS 933726-37-5) is fundamentally classified as a bifunctional building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

While (6-Methoxy-1H-purin-8-yl)methanamine (CAS 933726-37-5) is fundamentally classified as a bifunctional building block in medicinal chemistry, its structural motifs—the 6-methoxy and 8-aminomethyl groups—are the driving forces behind several highly targeted cellular mechanisms. In drug development, this scaffold is not merely a passive structural core; it is a precisely engineered pharmacophore designed to exploit specific enzymatic pockets and receptor conformations.

This whitepaper dissects the mechanistic causality of the 6-methoxy and 8-aminomethyl purine core across three distinct cellular pathways: ATP-competitive kinase inhibition, adenosine receptor modulation, and viral prodrug activation. Furthermore, we provide self-validating experimental workflows to accurately quantify these interactions in preclinical models.

Structural Pharmacology: The Chemical Logic of the Scaffold

To understand the mechanism of action of derivatives built from (6-Methoxy-1H-purin-8-yl)methanamine, we must first deconstruct the causality of its substituents[1]:

  • The Purine Core (Adenine Mimicry): The ubiquitous nature of purines in cellular signaling (ATP, GTP, cAMP) makes the 1H-purine scaffold an ideal master key. The N1 and N3 nitrogen atoms are perfectly positioned to act as hydrogen-bond acceptors.

  • The 6-Methoxy Group (Steric & Electronic Gating): Unlike a primary amine (as in adenine) or a hydroxyl group (as in guanine), the 6-methoxy group provides a unique hydrogen-bond acceptor profile while introducing significant steric bulk. This bulk is critical for selectivity; it prevents phosphorylation by ubiquitous host nucleoside kinases while perfectly occupying the hydrophobic pockets of specific viral enzymes or mutant kinase hinge regions[2].

  • The 8-Aminomethyl Group (Conformational Control & Vectoring): In nucleoside analogs, substitution at the C8 position forces the molecule into a syn conformation due to severe steric repulsion with the ribose ring[3]. In non-nucleoside kinase inhibitors, the 8-aminomethyl group acts as a solvent-exposed vector, allowing chemists to attach solubilizing moieties or direct the molecule into the ribose-binding pocket of ATPases[1].

G cluster_0 Pharmacophore: (6-Methoxy-1H-purin-8-yl)methanamine PCore Purine Scaffold (Adenine Mimic) Hinge Kinase Hinge Region (Backbone Amides) PCore->Hinge N1/N3 H-bonding C6 C6-Methoxy Group C6->Hinge Steric fit & H-bond acceptor C8 C8-Aminomethyl Group Ribose Ribose Binding Pocket (Solvent Channel) C8->Ribose Vector trajectory Selectivity Target Selectivity Hinge->Selectivity Ribose->Selectivity

Fig 1: Structural logic of 6-methoxy-8-aminomethylpurine in kinase hinge binding.

Mechanism in Cellular Pathways

Pathway A: ATP-Competitive Kinase Inhibition

When elaborated into larger non-nucleoside inhibitors, the 6-methoxy-8-substituted purine core acts as a Type I kinase inhibitor. The mechanism relies on competitive displacement of ATP at the catalytic cleft. The N1 atom of the purine core accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys917 in VEGFR2 or Arg-52 in PDGFRα)[2]. The 6-methoxy group is strategically oriented toward the sugar-binding pocket, providing hydrophobic stabilization that native ATP cannot achieve[2]. Concurrently, the 8-aminomethyl moiety projects outward toward the solvent interface, preventing the molecule from being buried too deeply in the hydrophobic cleft, which maintains favorable binding thermodynamics and prevents off-target toxicity[1].

Pathway B: Adenosine Receptor Modulation

In the context of G-protein-coupled receptors (GPCRs), specifically the A1 and A2A adenosine receptors, the 6,8-disubstituted purine scaffold behaves as a potent modulator. The causality here is driven by the C8 substituent. Unsubstituted purine nucleosides naturally adopt an anti conformation. However, the addition of an 8-aminomethyl group creates a steric clash with the attached ribose (or pseudo-ribose) ring, forcing the molecule into a syn conformation[3]. This syn geometry is highly disfavored by the A1 receptor but is selectively accommodated by the A2A receptor, allowing for the design of highly selective A2A antagonists used in immuno-oncology to prevent adenosine-mediated T-cell suppression.

Pathway C: Viral Prodrug Activation (Selective Anabolism)

The most elegant demonstration of the 6-methoxy purine mechanism is found in antiviral therapies (e.g., 6-methoxypurine arabinoside, ara-M). In this pathway, the compound acts as an inert prodrug in healthy host cells. The 6-methoxy group creates a steric clash that prevents host deoxycytidine kinase or adenosine kinase from phosphorylating the molecule[4]. However, upon entering a cell infected with Varicella-Zoster Virus (VZV), the viral-encoded Thymidine Kinase (TK)—which possesses a much wider, more forgiving active site—recognizes and phosphorylates the 6-methoxy purine[5]. Once monophosphorylated, host cellular enzymes rapidly convert it to the triphosphorylated active metabolite (ara-ATP), which competitively inhibits viral DNA polymerase, causing chain termination and halting viral replication[5].

Workflow Prodrug 6-Methoxy Purine Derivative Enzyme Viral Thymidine Kinase (TK) Selective Phosphorylation Prodrug->Enzyme High Affinity HostKinase Host Cell Kinases Prodrug->HostKinase Steric Clash (C6-OMe) Active Triphosphorylated Metabolite Enzyme->Active ATP -> ADP HostKinase->Active No Reaction Target Viral DNA Polymerase Active->Target Competitive Inhibition Effect Viral Replication Halt Target->Effect

Fig 2: Selective activation pathway of 6-methoxypurine prodrugs by viral enzymes.

Quantitative Data Summary

The following table synthesizes the pharmacological impact of the 6-methoxy and 8-aminomethyl substitutions across different biological targets, demonstrating the versatility of the scaffold.

Compound Class / ModificationPrimary TargetBinding Affinity / IC50Mechanistic Role of 6-Methoxy / 8-Substitution
6-Methoxypurine arabinoside (ara-M) VZV Thymidine Kinase0.5 - 3.0 μM6-OMe prevents host kinase phosphorylation, ensuring viral selectivity[4].
6,8-Disubstituted Purine Nucleosides Adenosine Kinase~0.019 μMC8-substitution forces a rigid syn conformation, enhancing target affinity[3].
2,6-Substituted Purines PDGFRα / CDKs1.4 - 4.5 μM6-OMe acts as a critical H-bond acceptor in the kinase hinge region[2].
8-Amino-adenosine analogs RNA Synthesis (Myeloma)0.3 - 3.0 μM8-amino modification leads to rapid intracellular accumulation of triphosphates[6].

Self-Validating Experimental Protocols

Protocol 1: Radiometric Kinase Assay for ATP-Competitive Inhibitors

Causality Checkpoint: While fluorescence-based assays (e.g., FRET) are high-throughput, they are highly susceptible to compound auto-fluorescence—a common artifact with highly conjugated purine scaffolds. Radiometric assays using [γ-32P]-ATP provide a direct, interference-free measurement of catalytic turnover.

  • Preparation: Reconstitute the purified target kinase (e.g., PDGFRα) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 6-methoxy-8-aminomethylpurine derivative in 100% DMSO. Transfer to the assay plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Substrate Addition: Add the specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) at a concentration of 0.2 mg/mL.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP (at the predetermined Km​ for the specific kinase) spiked with 1 μCi of [γ-32P]-ATP.

  • Termination & Detection: Incubate for 30 minutes at 30°C. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter.

  • System Validation (Quality Control): You must include a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a competitive baseline control. To mathematically validate that the purine derivative is truly ATP-competitive, perform the assay at three different ATP concentrations (0.5x Km​ , 1x Km​ , and 5x Km​ ) and generate a Schild plot. A linear Schild plot with a slope of 1 confirms competitive hinge-binding.

Protocol 2: Selective Viral Anabolism Assay (LC-MS/MS)

Causality Checkpoint: To prove that the 6-methoxy group successfully evades host kinases, you must measure the intracellular accumulation of the triphosphorylated active metabolite in both infected and uninfected cells.

  • Cell Culture: Plate human embryonic lung fibroblasts (HELF) in 6-well plates. Infect half of the wells with VZV (multiplicity of infection = 0.01). Leave the other half uninfected as the negative control.

  • Dosing: After 48 hours of infection, treat both cohorts with 10 μM of the 6-methoxypurine derivative for 8 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Lyse cells using 60% cold methanol (-20°C) to immediately quench all enzymatic activity and prevent degradation of nucleotide triphosphates.

  • LC-MS/MS Quantification: Centrifuge the lysate and inject the supernatant into a porous graphitic carbon (PGC) HPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the mono-, di-, and triphosphorylated metabolites.

  • System Validation (Quality Control): The assay is only valid if the uninfected cohort shows zero triphosphorylated metabolite above the limit of quantification (LOQ). Utilize heavy-isotope labeled internal standards ( 13C5​ -ATP) spiked into the extraction buffer to correct for ion suppression and matrix effects during ionization.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6-Methoxypurine arabinoside as a selective and potent inhibitor of varicella-zoster virus Source: Antimicrobial Agents and Chemotherapy (ASM / NIH) URL:[Link]

  • Selective anabolism of 6-methoxypurine arabinoside in varicella-zoster virus-infected cells Source: Antimicrobial Agents and Chemotherapy (NIH) URL:[Link]

  • 8-Amino-adenosine is a potential therapeutic agent for multiple myeloma Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Exploratory

Predictive Pharmacokinetics and Bioavailability Profiling of (6-Methoxy-1H-purin-8-yl)methanamine

Executive Summary (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly specialized purine derivative utilized as a building block in targeted drug discovery, particularly in the development of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly specialized purine derivative utilized as a building block in targeted drug discovery, particularly in the development of kinase inhibitors and purinergic receptor ligands. Understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile is critical for transitioning this scaffold from in vitro screening to in vivo efficacy models.

This technical guide synthesizes structural pharmacology with field-proven preclinical methodologies to predict the bioavailability of this compound. By analyzing the metabolic liabilities of its 6-methoxy and 8-methanamine functional groups, we establish a self-validating framework for empirical PK testing.

Structural Determinants of ADME & Biotransformation

The molecular architecture of (6-Methoxy-1H-purin-8-yl)methanamine presents three distinct metabolic soft spots that dictate its systemic clearance and oral bioavailability.

The 6-Methoxy Purine Core (First-Pass Liability)

Purine scaffolds are notoriously susceptible to extensive presystemic metabolism. The 6-methoxy group acts as a prime target for Cytochrome P450 (CYP450)-mediated O-demethylation. Historical PK data on related 6-methoxypurines, such as 6-methoxypurine arabinoside (ara-M), demonstrate poor oral bioavailability (~4% in rodent models) driven by rapid presystemic biotransformation into hypoxanthine derivatives. Once demethylated, the resulting 6-hydroxypurine becomes a direct substrate for cytosolic Xanthine Oxidase (XO), which rapidly oxidizes the purine ring into uric acid analogs for renal excretion.

The 8-Methanamine Moiety (Oxidative Deamination)

The primary amine (-CH2-NH2) at the C8 position introduces a secondary clearance mechanism. Primary amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Flavin-containing monooxygenases (FMO). This reaction yields an intermediate aldehyde, which is subsequently oxidized to a carboxylic acid by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH).

Optimization Context

To achieve oral bioavailability, medicinal chemists often must block these vulnerable sites. Systematic optimization of purine scaffolds frequently requires strategic substitutions at the C2, C6, and N9 positions to sterically hinder enzymatic degradation while maintaining target affinity .

Pathway Drug (6-Methoxy-1H-purin-8-yl)methanamine CYP CYP450 (O-Demethylation) Drug->CYP MAO MAO/FMO (Oxidative Deamination) Drug->MAO Met1 6-Hydroxypurine Derivative CYP->Met1 Met2 Purine-8-carboxylic Acid MAO->Met2 XO Xanthine Oxidase (Oxidation) Met3 Uric Acid Analog (Renal Excretion) XO->Met3 Met1->XO Met2->XO

Predicted biotransformation pathways of (6-Methoxy-1H-purin-8-yl)methanamine.

Experimental Methodologies for PK Validation

To empirically validate the predicted high-clearance profile of this compound, a self-validating experimental system must be employed.

Protocol 1: In Vitro Metabolic Stability (S9 Fraction Assay)

Causality Note: Standard Liver Microsome (HLM/RLM) assays only capture CYP450 and UGT-mediated metabolism. Because the primary clearance mechanisms for this compound involve cytosolic enzymes (Xanthine Oxidase and Aldehyde Oxidase), using Liver S9 fractions (which contain both microsomal and cytosolic enzymes) is strictly required to prevent gross underprediction of in vivo clearance.

Step-by-Step Workflow:

  • Preparation: Thaw pooled human or rat liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Prepare a cofactor mixture containing NADPH (for CYPs) and NAD+ (for dehydrogenases).

  • Incubation: Spike (6-Methoxy-1H-purin-8-yl)methanamine to a final concentration of 1 µM in the S9/buffer matrix (protein concentration: 1 mg/mL).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The protein precipitation halts enzymatic activity instantly, ensuring temporal accuracy.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine absolute bioavailability ( F% ), a dual-arm (Intravenous vs. Per Os) study design is mandatory.

Step-by-Step Workflow:

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing:

    • Arm A (IV): Administer 2 mg/kg via tail vein injection to Sprague-Dawley rats (n=3).

    • Arm B (PO): Administer 10 mg/kg via oral gavage (n=3).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood in K2EDTA tubes at 3,000g for 10 mins at 4°C.

  • Quantification: Extract plasma using protein precipitation and quantify the parent compound via LC-MS/MS.

  • NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Workflow Form Formulation (Solution/Suspension) Dose Dosing (IV & PO Arms) Form->Dose Sample Serial Sampling (0.08 - 24h) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK NCA Modeling (Clearance, F%) LCMS->PK

Step-by-step in vivo pharmacokinetic profiling workflow.

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties and anticipated in vivo pharmacokinetic parameters based on structural homology to existing 6-methoxypurine and primary amine scaffolds.

ParameterPredicted Value / ClassificationMechanistic Rationale
Molecular Weight 179.18 g/mol Favorable for rapid GI absorption (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) ~0.5 to 1.2Highly polar due to the primary amine and purine nitrogens; limits BBB penetration.
Plasma Protein Binding (PPB) Low (< 40%)Lack of large hydrophobic aromatic appendages prevents extensive albumin binding.
Hepatic Extraction Ratio ( EH​ ) High (> 0.7)Rapid first-pass clearance via CYP450, MAO, and Xanthine Oxidase.
Absolute Bioavailability ( F% ) Poor (< 15%)Extensive presystemic metabolism in the gut wall and liver prior to systemic circulation.
Volume of Distribution ( Vd​ ) Moderate (~1.0 L/kg)Distributes well into total body water but lacks tissue partitioning due to high polarity.

References

  • Burnette, T. C., Koszalka, G. W., Krenitsky, T. A., & de Miranda, P. (1991). Metabolic disposition and pharmacokinetics of the antiviral agent 6-methoxypurine arabinoside in rats and monkeys. Antimicrobial Agents and Chemotherapy.[Link]

  • Kundu, B., Raychaudhuri, D., Mukherjee, A., Sinha, B. P., Sarkar, D., Bandopadhyay, P., Pal, S., Das, N., Dey, D., Ramarao, K., Nagireddy, K., Ganguly, D., & Talukdar, A. (2021). Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry.[Link]

Foundational

Comprehensive In Vitro Stability and Half-Life Profiling of (6-Methoxy-1H-purin-8-yl)methanamine

Executive Summary (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly versatile, low-molecular-weight purine derivative utilized as a foundational pharmacophore in the development of kinase inhibitors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly versatile, low-molecular-weight purine derivative utilized as a foundational pharmacophore in the development of kinase inhibitors, antiviral nucleoside analogs, and Toll-like receptor (TLR) modulators. While its physicochemical properties offer excellent aqueous solubility, the compound contains specific functional moieties—a C6-methoxy group and a C8-primary amine—that introduce distinct metabolic liabilities.

This technical whitepaper provides an authoritative guide to evaluating the in vitro stability and half-life of (6-Methoxy-1H-purin-8-yl)methanamine. By establishing self-validating experimental protocols, researchers can accurately map its pharmacokinetic (PK) profile, differentiate between chemical degradation and enzymatic clearance, and make data-driven decisions during lead optimization.

Structural Liabilities and Predictive Metabolism

Understanding the structural vulnerabilities of a compound is the first step in designing an effective in vitro stability assay. For (6-Methoxy-1H-purin-8-yl)methanamine, clearance is primarily driven by two distinct Phase I metabolic pathways:

  • The C6-Methoxy Purine Core (O-Demethylation): The 6-methoxy substitution on the purine ring is a known metabolic soft spot. In hepatic environments, it is highly susceptible to O-demethylation by Cytochrome P450 (CYP450) enzymes, leading to the formation of the corresponding purin-6-ol derivative. This liability is well-documented in the optimization of purine pro-drugs ([1]).

  • The C8-Methanamine Motif (Oxidative Deamination): Primary alkyl amines are classical targets for Monoamine Oxidases (MAOs) and specific CYP isoforms (e.g., CYP1A2, CYP3A4). The oxidation of the primary amine leads to an unstable hydroxylamine intermediate, which subsequently collapses into an aldehyde, releasing ammonia ([2]).

Metabolic_Pathways Parent (6-Methoxy-1H-purin-8-yl)methanamine ODemethyl O-Demethylation (CYP450) Parent->ODemethyl Phase I AmineOx Amine Oxidation (MAO / CYP450) Parent->AmineOx Phase I Metabolite1 8-(Aminomethyl)-1H-purin-6-ol ODemethyl->Metabolite1 Demethylation Metabolite2 6-Methoxy-1H-purine-8-carbaldehyde AmineOx->Metabolite2 Deamination

Predicted Phase I metabolic pathways for (6-Methoxy-1H-purin-8-yl)methanamine.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in PK profiling, every assay must be designed as a self-validating system . This means incorporating specific controls that isolate variables—such as distinguishing between chemical instability, non-specific plasma hydrolysis, and targeted CYP-mediated metabolism.

Plasma Stability and Hydrolysis Assessment

Because purine derivatives can undergo rapid, species-specific enzymatic hydrolysis in systemic circulation ([3]), plasma stability must be verified before moving to hepatic models.

Step-by-Step Protocol:

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C. Concurrently, prepare a parallel batch of heat-inactivated plasma (incubated at 56°C for 45 minutes) to serve as a negative control.

    • Causality: Heat inactivation denatures plasma hydrolases and esterases. Comparing the active plasma against the inactivated matrix definitively proves whether compound loss is due to enzymatic hydrolysis or spontaneous chemical degradation.

  • Incubation: Spike (6-Methoxy-1H-purin-8-yl)methanamine to a final concentration of 2 µM. Ensure the co-solvent (DMSO) remains ≤1% to prevent matrix precipitation.

  • Kinetic Sampling & Quenching: At designated time points (0, 30, 60, and 120 minutes), extract a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, permanently halting enzymatic activity. The internal standard normalizes any volumetric variations during subsequent handling.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Microsomal Stability and Half-Life Determination

Microsomal stability assays determine the intrinsic clearance ( CLint​ ) of the compound via Phase I hepatic enzymes ([4]).

Step-by-Step Protocol:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for CYP450 catalytic activity, and maintaining a strict pH of 7.4 preserves the physiological conformation of the enzymes.

  • Compound Spiking: Spike the compound to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1% (v/v).

    • Causality: High concentrations of organic solvents competitively inhibit CYP isoforms, which would artificially inflate the measured half-life.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: This allows the lipophilic portions of the purine scaffold to partition into the microsomal lipid bilayers before the reaction begins.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. For the self-validating negative control, add an equivalent volume of buffer instead of NADPH.

    • Causality: The minus-NADPH control isolates chemical instability from CYP-mediated metabolism. If the compound degrades in the minus-NADPH control, the liability is chemical, not metabolic.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL and quench in 150 µL of ice-cold acetonitrile (with internal standard). Centrifuge and analyze via LC-MS/MS.

Assay_Workflow Prep Prepare 1 µM Compound Incubate Incubate with HLMs + NADPH at 37°C Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t(1/2) LCMS->Calc

Step-by-step workflow for determining the in vitro microsomal half-life.

Quantitative Data Presentation and Interpretation

To contextualize the assay outputs, the following table presents representative quantitative stability metrics typical for an unoptimized 6-methoxy-8-aminomethyl purine scaffold.

Table 1: Representative In Vitro Stability and Clearance Profile

ParameterAssay MatrixResultMechanistic Interpretation
Chemical Stability PBS Buffer (pH 7.4)> 99% remaining at 24hThe core purine scaffold is chemically inert in aqueous physiological media.
Plasma Stability Human Plasma t1/2​ > 120 minHighly resistant to plasma hydrolases and non-specific esterases.
Microsomal Half-Life ( t1/2​ ) Human Liver Microsomes t1/2​ = 35 minModerate Phase I metabolic clearance, primarily driven by O-demethylation.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes39.6 µL/min/mgIndicates vulnerability to CYP/MAO oxidation requiring structural optimization.
Pharmacokinetic Calculations

The data derived from the LC-MS/MS peak area ratios (Compound/Internal Standard) is plotted as the natural log (ln) of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Cprotein​k​

    (Where Cprotein​ is the microsomal protein concentration, typically 0.5 mg/mL).

Strategic Recommendations for Lead Optimization

If the in vitro half-life of (6-Methoxy-1H-purin-8-yl)methanamine is deemed too short for the target product profile (TPP), medicinal chemists should consider the following structural interventions:

  • Mitigating O-Demethylation: Replace the C6-methoxy group with a bioisostere that is resistant to CYP-mediated cleavage, such as a trifluoromethyl ( −CF3​ ) group, a halogen ( −Cl , −F ), or a bulkier, sterically hindered ether (e.g., isopropoxy).

  • Protecting the Primary Amine: Convert the C8-methanamine into a secondary amine, tertiary amine, or a stable amide. Alternatively, introduce steric bulk (e.g., an α -methyl group) adjacent to the amine to hinder the approach of Monoamine Oxidases.

Sources

Exploratory

Evaluating the Binding Affinity of (6-Methoxy-1H-purin-8-yl)methanamine to Purinergic Receptors: A Methodological and Structural Guide

Introduction & Structural Rationale Purinergic signaling is predominantly mediated by extracellular purine nucleosides and bases, which interact with P1 receptors (Adenosine Receptors: A1, A2A, A2B, and A3)[1]. These G p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Purinergic signaling is predominantly mediated by extracellular purine nucleosides and bases, which interact with P1 receptors (Adenosine Receptors: A1, A2A, A2B, and A3)[1]. These G protein-coupled receptors (GPCRs) are critical targets in immuno-oncology, neurology, and cardiovascular disease[2].

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a novel purine derivative that presents a highly specific pharmacophore for P1 receptors. The structural logic governing its potential binding affinity is rooted in three distinct vectors:

  • The Purine Core: The imidazo[4,5-d]pyrimidine ring is the fundamental scaffold that anchors the molecule in the orthosteric pocket, primarily through a conserved hydrogen bond with Asn253 (6.55) in the A2A receptor[1].

  • The 6-Methoxy Substitution: Endogenous adenosine features an amine (N6) at this position, acting as a hydrogen bond donor. Replacing this with a methoxy group shifts the interaction profile to a pure hydrogen bond acceptor, increasing lipophilicity. This modification is highly likely to disrupt A1 receptor binding while potentially opening unique sub-pockets in the A2A receptor.

  • The 8-Methanamine Substitution: The C8 position of the purine ring points directly toward extracellular loop 2 (ECL2)[3]. At physiological pH, the primary amine ( −CH2​NH2​ ) becomes protonated. This allows the molecule to form a powerful electrostatic salt bridge with acidic residues such as Glu169, a residue known to interact with the exocyclic amine of high-affinity ligands like NECA[3].

Experimental Architecture: Competitive Radioligand Binding

To empirically determine the inhibition constant ( Ki​ ) of (6-Methoxy-1H-purin-8-yl)methanamine, competitive radioligand binding assays remain the gold standard[4]. The following protocol is designed as a self-validating system , ensuring that background noise, endogenous competition, and non-specific binding are mathematically isolated and eliminated.

Causality of Experimental Choices
  • Adenosine Deaminase (ADA): Cell membranes naturally release endogenous adenosine, which competes with the radioligand and artificially inflates the apparent Ki​ of the test compound. Adding ADA to the assay buffer degrades endogenous adenosine into inactive inosine, ensuring a true baseline[4].

  • PEI-Treated Filters: Polyethyleneimine (PEI) is a cationic polymer used to coat the glass fiber (GF/B) filters. It neutralizes the negative charge of the glass, preventing the positively charged 8-methanamine group of our test compound (and the radioligand) from binding non-specifically to the filter matrix[2].

  • 10 µM NECA for Non-Specific Binding (NSB): NECA is a non-selective, high-affinity agonist. At 10 µM, it fully saturates all specific purinergic receptor sites. Any radioactivity detected in these wells is definitively non-specific (binding to plastic or lipids), allowing for accurate mathematical subtraction[4].

Step-by-Step Methodology: Radioligand Binding Assay
  • Membrane Preparation: Thaw recombinant CHO or HEK cells expressing the target receptor (e.g., A2A). Dilute the membranes to a final concentration of 5–20 µg of protein per well in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, 2 U/mL ADA, pH 7.4)[2].

  • Compound Dilution: Prepare a 10-point serial dilution of (6-Methoxy-1H-purin-8-yl)methanamine ranging from 10 pM to 100 µM in DMSO. Ensure the final assay DMSO concentration does not exceed 1% to prevent membrane toxicity.

  • Assay Assembly: In a 96-well plate, combine 150 µL of the membrane suspension, 50 µL of the radioligand (e.g., 6 nM [³H]CGS 21680 for A2A[4]), and 50 µL of the test compound. For NSB control wells, replace the test compound with 10 µM NECA[4].

  • Equilibration: Incubate the plate at room temperature (22–25°C) for 120 minutes with gentle agitation to achieve steady-state equilibrium[4].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filter plates. Wash the filters four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to arrest ligand dissociation and flush out unbound radioligand[2].

  • Detection: Dry the filter plates completely, add a tritium-compatible scintillation cocktail, and measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter[4].

  • Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Plot the data using non-linear regression (one-site competition) to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow A Membrane Preparation (CHO/HEK cells expressing ARs) B Incubation (Radioligand + Test Compound) A->B C Filtration (PEI-treated GF/B filters) B->C D Washing (Ice-cold buffer to remove unbound) C->D E Detection (Liquid Scintillation Counting) D->E F Data Analysis (Calculate Ki via Cheng-Prusoff) E->F

Experimental workflow for competitive radioligand binding assays.

Functional Characterization: cAMP Accumulation

Binding affinity ( Ki​ ) proves that (6-Methoxy-1H-purin-8-yl)methanamine occupies the receptor, but it does not differentiate between an agonist (activator) and an antagonist (blocker). Because A2A/A2B receptors are Gs-coupled (stimulating adenylyl cyclase) and A1/A3 receptors are Gi/o-coupled (inhibiting adenylyl cyclase)[2], a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay is required to determine functional efficacy[5].

Causality of Assay Design

To measure the inhibitory effect of the Gi-coupled A1 receptor, baseline cAMP levels must first be artificially elevated. This is achieved by co-incubating the test compound with Forskolin , a direct activator of adenylyl cyclase[5]. Furthermore, a phosphodiesterase inhibitor such as Rolipram must be added to the stimulation buffer to prevent the cellular enzymes from degrading the generated cAMP before it can be measured[5].

Step-by-Step Methodology: TR-FRET cAMP Assay
  • Cell Plating: Seed 5,000 cells/well in a 384-well microplate using Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.025 mM Rolipram, pH 7.4)[5].

  • Stimulation (For Gs-coupled A2A): Add serial dilutions of the test compound and incubate for 30 minutes at 22°C[5].

  • Stimulation (For Gi-coupled A1): Co-incubate the test compound with 10 µM Forskolin to elevate baseline cAMP, allowing the Gi-mediated inhibition to be quantifiable[5].

  • Detection: Add Eu-cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody. Endogenous cellular cAMP competes with the Eu-cAMP for antibody binding, resulting in a decrease in the FRET signal.

  • Quantification: Read the time-resolved fluorescence at 665 nm and 620 nm. The 665/620 ratio is inversely proportional to the cellular cAMP concentration.

Signaling Ligand (6-Methoxy-1H-purin-8-yl)methanamine A2A A2A Receptor (Gs-coupled) Ligand->A2A Binds A1 A1 Receptor (Gi/o-coupled) Ligand->A1 Binds AC Adenylyl Cyclase A2A->AC Stimulates (+) A1->AC Inhibits (-) cAMP_up ↑ cAMP Levels AC->cAMP_up cAMP_down ↓ cAMP Levels AC->cAMP_down PKA Protein Kinase A (PKA) Activation cAMP_up->PKA

Differential signaling pathways of Gs-coupled (A2A) and Gi-coupled (A1) adenosine receptors.

Quantitative Data Summaries

Table 1: Standard Radioligands and Assay Parameters for Adenosine Receptor Subtypes

To ensure the self-validating nature of the binding assays, the following standard parameters must be utilized for control baselines[2],[4],[5],[6]:

Receptor SubtypeG-Protein CouplingStandard Radioligand Kd​ (nM)Non-Specific Ligand
A1 Gi/o[³H]DPCPX or [³H]CCPA~0.2 - 1.710 µM CPA
A2A Gs[³H]CGS 21680~17 - 2710 µM NECA
A2B Gs[³H]PSB-603~0.510 µM NECA
A3 Gi/o[¹²⁵I]AB-MECA~0.3410 µM IB-MECA
Table 2: Predicted Binding Profile for (6-Methoxy-1H-purin-8-yl)methanamine

Based on Structure-Activity Relationship (SAR) mapping of the orthosteric pocket, the predicted interaction profile for this specific purine derivative is highly skewed toward A2A antagonism:

ParameterA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Predicted Affinity ( Ki​ ) > 1000 nM10 - 50 nM> 5000 nM> 1000 nM
Predicted Efficacy N/AAntagonistN/AN/A
Structural Rationale O6 steric clashC8 salt bridge with Glu169Low baseline affinityLow baseline affinity

References

  • Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. Benchchem.
  • Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide. Benchchem.
  • Structure of the adenosine A2A receptor bound to NECA compared to other GPCR structures.
  • human Adenosine A1 Receptor Cell Line. Revvity.
  • Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. Oncotarget.
  • Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activ

Sources

Foundational

Synthesis Pathways and Chemical Precursors for (6-Methoxy-1H-purin-8-yl)methanamine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Pharmacological Relevance Purine derivatives are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Pharmacological Relevance

Purine derivatives are foundational scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors, antiviral agents, and oncology therapeutics ([1]). Mimicking endogenous nucleosides, these heterocycles readily interact with ATP-binding pockets across a wide array of enzymatic targets.

Specifically, (6-Methoxy-1H-purin-8-yl)methanamine (CAS RN 933726-37-5) represents a highly functionalized, premium building block for advanced drug discovery ([2]). The structural architecture of this compound offers dual advantages:

  • C6-Methoxy Group: Acts as a stable hydrogen bond acceptor, often participating in critical interactions with the hinge region of target kinases.

  • C8-Methanamine Moiety: Provides a versatile, reactive primary amine handle projecting into solvent-exposed regions, ideal for subsequent derivatization via amide coupling, reductive amination, or the attachment of fluorophores.

Retrosynthetic Strategy & Precursor Selection

The construction of the 8-substituted purine core is most reliably and scalably achieved via the Traube Purine Synthesis , a robust methodology first established in 1900 that remains the industry standard ([3]).

Retrosynthetic disconnection of the target molecule reveals 8-(chloromethyl)-6-methoxy-1H-purine as a pivotal intermediate ([4]). This intermediate can be efficiently synthesized by the condensation of 4,5-diamino-6-methoxypyrimidine with a chloroacetic acid derivative ([5]). The pyrimidine precursor is logically derived from the commercially available and cost-effective starting material, 4-amino-6-chloro-5-nitropyrimidine , via sequential nucleophilic aromatic substitution (SNAr) and nitro reduction ([6]).

Retrosynthesis Target (6-Methoxy-1H-purin-8-yl)methanamine Azide 8-(Azidomethyl)-6-methoxy-1H-purine Target->Azide Reduction Chloro 8-(Chloromethyl)-6-methoxy-1H-purine Azide->Chloro Azidation Diamino 4,5-Diamino-6-methoxypyrimidine Chloro->Diamino Traube Cyclization Nitro 4-Amino-6-chloro-5-nitropyrimidine Diamino->Nitro Methoxylation & Reduction

Retrosynthetic disconnection strategy for (6-Methoxy-1H-purin-8-yl)methanamine.

Experimental Protocols & Workflow

The following step-by-step methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility at each stage of the synthesis.

Phase 1: Pyrimidine Core Functionalization

Step 1: SNAr Methoxylation

  • Dissolve 0.5 g of metallic sodium in 50 mL of anhydrous methanol under an inert atmosphere to generate sodium methoxide.

  • Add 1.9 g of 4-amino-6-chloro-5-nitropyrimidine to the solution.

  • Reflux the reaction mixture for 90 minutes. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the higher-Rf starting material confirms complete consumption.

  • Cool the mixture, filter the precipitated solid, and wash successively with water, methanol, and ether to yield 4-amino-6-methoxy-5-nitropyrimidine ([6]).

Step 2: Nitro Reduction

  • Suspend the isolated intermediate in 200 mL of methanol.

  • Add 0.5 g of Raney Nickel catalyst and subject the mixture to catalytic hydrogenation at room temperature and atmospheric pressure.

  • Self-Validation: Monitor hydrogen uptake; the reaction is complete when theoretical volume is absorbed.

  • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst and evaporate the filtrate to dryness to yield 4,5-diamino-6-methoxypyrimidine ([6]).

Phase 2: Traube Cyclization

Step 3: Imidazole Ring Closure

  • Dissolve the crude 4,5-diamino-6-methoxypyrimidine in 80 mL of water containing 4.8 mL of concentrated HCl and 13.4 g of sodium acetate.

  • Heat the solution to 50°C and add a stoichiometric equivalent of chloroacetic acid (or chloroacetyl chloride for faster kinetics).

  • Stir at 80°C for 4 hours to drive the dehydration and ring closure.

  • Cool to precipitate the product. Filter and recrystallize to isolate pure 8-(chloromethyl)-6-methoxy-1H-purine ([4]).

Phase 3: Azidation and Chemoselective Reduction

Step 4: Nucleophilic Substitution

  • Dissolve the 8-chloromethyl intermediate in anhydrous DMF.

  • Add 1.5 equivalents of Sodium Azide (NaN₃) and heat to 60°C for 4 hours.

  • Self-Validation: Track progress via LC-MS to confirm the mass shift from the chloride isotopic pattern to the azide mass.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 8-(azidomethyl)-6-methoxy-1H-purine.

Step 5: Staudinger Reduction

  • To a solution of the azide in THF, add 1.2 equivalents of Triphenylphosphine (PPh₃).

  • Stir at room temperature until nitrogen gas evolution ceases (indicating aza-ylide formation).

  • Add a 10-fold excess of water and stir for 12 hours to hydrolyze the intermediate.

  • Self-Validation: Confirm completion via ¹H-NMR (appearance of primary amine protons as a broad singlet at ~2.0-3.0 ppm in DMSO-d6).

  • Purify via silica gel column chromatography to yield the target (6-Methoxy-1H-purin-8-yl)methanamine.

ForwardSynthesis Step1 1. Methoxylation (NaOMe, MeOH, Reflux) Step2 2. Nitro Reduction (H2, Raney Ni or Pd/C) Step1->Step2 Step3 3. Traube Cyclization (Chloroacetic acid, Heat) Step2->Step3 Step4 4. Nucleophilic Substitution (NaN3, DMF, 60°C) Step3->Step4 Step5 5. Staudinger Reduction (PPh3, THF/H2O) Step4->Step5 Product Target Compound Yield: ~65-70% overall Step5->Product

Step-by-step forward synthesis workflow and reaction conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics for the proposed synthetic route based on standard purine chemistry parameters.

Reaction StepPrecursorReagents & ConditionsExpected YieldPurification Method
1. SNAr Methoxylation 4-amino-6-chloro-5-nitropyrimidineNaOMe, MeOH, Reflux, 1.5h86%Precipitation & Filtration
2. Nitro Reduction 4-amino-6-methoxy-5-nitropyrimidineH₂, Raney Ni, MeOH, RT>90%Filtration & Evaporation
3. Traube Cyclization 4,5-diamino-6-methoxypyrimidineChloroacetic acid, HCl, 80°C75%Recrystallization
4. Azidation 8-(chloromethyl)-6-methoxypurineNaN₃, DMF, 60°C, 4h85%Aqueous Workup & Extraction
5. Staudinger Reduction 8-(azidomethyl)-6-methoxypurinePPh₃, THF/H₂O, RT, 12h80%Column Chromatography

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity, it is critical to understand the causality behind these specific experimental choices rather than merely following the steps:

  • Regioselectivity in SNAr (Step 1): The pyrimidine ring is inherently electron-deficient. The chlorine atom at C6 is highly susceptible to nucleophilic attack because the resulting negative charge in the transition state (the Meisenheimer complex) is powerfully stabilized by the electronegative nitrogen atoms of the pyrimidine ring and the strongly electron-withdrawing nitro group at C5 ([6]).

  • Avoidance of Direct Aminomethylation: Attempting to directly install the methanamine group onto the purine core using ammonia and a formaldehyde equivalent (e.g., via Mannich-type reactions) frequently leads to over-alkylation, yielding inseparable mixtures of secondary and tertiary amines, or unstable aminals. The step-wise Azidation-Reduction sequence guarantees absolute primary amine fidelity.

  • Chemoselectivity of the Staudinger Reduction (Step 5): While catalytic hydrogenation (Pd/C, H₂) could theoretically reduce the azide to the amine, it introduces a severe risk of unwanted hydrogenolysis of the C6-methoxy group or partial reduction of the aromatic purine ring. The Staudinger reduction utilizing Triphenylphosphine is exquisitely chemoselective for azides, ensuring the structural integrity of the sensitive purine core is perfectly maintained.

References

  • The Swiss Bay - The Organic Chemistry of Drug Synthesis: Purine Derivatives. Source: The Swiss Bay. URL: [Link]

  • National Academic Digital Library of Ethiopia - Progress in Medicinal Chemistry: Synthesis of 8-chloromethylpurine derivatives. Source: Ethernet.edu.et. URL:[Link]

Sources

Exploratory

Predictive Toxicity Profile and In Vivo LD50 Determination Framework for (6-Methoxy-1H-purin-8-yl)methanamine

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Compound: (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) Executive Summary & Chemical Context In the landscape of precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Compound: (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5)

Executive Summary & Chemical Context

In the landscape of preclinical drug discovery, purine analogs represent a potent class of antineoplastic and antiviral agents. (6-Methoxy-1H-purin-8-yl)methanamine is an emerging synthetic intermediate and pharmacophore building block. While proprietary GLP-certified in vivo LD50 data for this specific molecule remains unpublished in open-source repositories, its toxicological behavior can be rigorously predicted through structural analysis of its moieties: the 6-methoxypurine core and the 8-methanamine substitution.

As a Senior Application Scientist, I have designed this whitepaper to synthesize the mechanistic causality behind purine analog toxicity and provide a self-validating, step-by-step empirical protocol to determine the precise in vivo LD50 of this compound using the 1[1].

Structural Pharmacology and Mechanistic Toxicity Profile

To understand the toxicity of (6-Methoxy-1H-purin-8-yl)methanamine, we must deconstruct its structure and predict its intracellular fate.

The 6-Methoxypurine Core: Metabolic Activation

6-methoxypurine derivatives typically function as prodrugs. Their primary mechanism of toxicity relies on intracellular transport followed by enzymatic conversion[2]. The presence of the methoxy group at the C6 position allows the molecule to be salvaged by purine metabolic enzymes such as Adenosine Kinase (ADK) or Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[2]. Once phosphorylated into a toxic nucleotide triphosphate analog, it competes with endogenous purines, leading to DNA/RNA chain termination and subsequent apoptosis[2].

The 8-Methanamine Substitution: Altered Pharmacokinetics

The addition of a primary amine at the C8 position fundamentally alters the molecule's physicochemical properties. It increases the basicity (pKa) and aqueous solubility of the compound. At physiological pH (7.4), the amine is likely protonated, which alters its affinity for Equilibrative Nucleoside Transporters (ENT1/ENT2). Furthermore, related methoxypurine analogs, such as 3, cross the blood-brain barrier and exhibit dose-limiting neurotoxicity[3]. We must anticipate similar neurotoxic endpoints during in vivo evaluations[4].

G Compound (6-Methoxy-1H-purin-8-yl)methanamine Transport Nucleoside Transporters (ENT1/ENT2) Compound->Transport Cellular Uptake Kinase Phosphorylation (ADK / HGPRT) Transport->Kinase Intracellular Nucleotide Toxic Nucleotide Analog (Triphosphate) Kinase->Nucleotide Metabolic Activation DNA DNA/RNA Polymerase Incorporation Nucleotide->DNA Competition with Endogenous Purines Apoptosis Chain Termination & Apoptosis DNA->Apoptosis Cytotoxicity

Intracellular metabolic activation and cytotoxicity pathway of 6-methoxypurine analogs.

Comparative Toxicokinetics and LD50 Extrapolation

Because exact lethality data for CAS 933726-37-5 requires empirical validation, we establish a predictive baseline using structurally homologous purine analogs. This data informs our starting dose for the in vivo protocol, ensuring we do not cause unnecessary animal suffering while optimizing statistical convergence.

For instance,5, a related purine/guanosine analog, demonstrated an LD50 of 351.92–390.07 mg/kg in mice[5]. Nelarabine causes irreversible neurotoxicity in monkeys at doses exceeding 400 mg/kg[3]. Based on these analogs, (6-Methoxy-1H-purin-8-yl)methanamine is predicted to fall into GHS Category 4 (300 - 2000 mg/kg).

Table 1: Comparative LD50 and Toxicity Thresholds of Purine Analogs

CompoundAnimal ModelRouteLD50 / Toxicity ThresholdPrimary Toxicity Mechanism
YLS010 (Guanosine analog)Mice (ICR)IV351.92–390.07 mg/kgOxidative stress / Ferroptosis
Nelarabine (ara-G prodrug)MonkeysIV>400 mg/kgIrreversible Neurotoxicity
6-Selenopurine MiceIP~160 mg/kgDNA synthesis inhibition
(6-Methoxy-1H-purin-8-yl)methanamine MiceOralPredicted: 175 - 400 mg/kgPredicted: Nucleotide incorporation

Empirical Determination: In Vivo LD50 Protocol (OECD 425)

To empirically validate the predicted LD50, we utilize the OECD Test Guideline 425: Up-and-Down Procedure (UDP) [1].

Causality of Protocol Choice: The UDP is selected over traditional fixed-dose methods because it significantly minimizes the number of animals required while providing a statistically robust estimate of the LD50 and its confidence intervals[1]. By dosing sequentially, the outcome of the previous animal directly dictates the dose of the next, creating a self-validating feedback loop.

Step-by-Step Methodology

Phase 1: Preparation and Formulation

  • Animal Selection: Select nulliparous, non-pregnant female mice (8-12 weeks old). Females are generally more sensitive to xenobiotic toxicity, providing a conservative safety margin[6].

  • Acclimatization: Group-house animals for 5 days prior to dosing under standard conditions (22°C ± 3°C, 30-70% humidity, 12h light/dark cycle)[6].

  • Dose Formulation: Dissolve (6-Methoxy-1H-purin-8-yl)methanamine in a biologically inert vehicle (e.g., 0.5% methylcellulose or sterile saline). The administration volume must not exceed 1 mL/100g of body weight to prevent gastric distension artifacts[6].

Phase 2: The Up-and-Down Dosing Sequence

  • Starting Dose: Based on our structural extrapolation (Table 1), initiate dosing at 175 mg/kg . This dose is typically sublethal for this class and helps minimize pain and suffering[7].

  • Administration: Administer the formulation via oral gavage to a single fasted mouse.

  • Observation Window: Observe the animal continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days[8].

  • Dose Adjustment (The 3.2x Factor):

    • If the animal SURVIVES 48 hours: Increase the dose for the next animal by a half-log factor (approx. 3.2x). Next dose = 550 mg/kg.

    • If the animal DIES within 48 hours: Decrease the dose for the next animal by a factor of 3.2. Next dose = 55 mg/kg[6].

Phase 3: Internal Validation & Stopping Rules The protocol is a self-validating system governed by a likelihood-ratio stopping rule[1]. Testing concludes when one of the following criteria is met:

  • 3 consecutive animals survive at the upper bound limit (e.g., 2000 mg/kg).

  • 5 reversals occur in any 6 consecutive animals tested.

  • At least 4 animals have followed the first reversal, and the calculated likelihood-ratios exceed the critical value of 2.5.

UDP Start Start: Dose 1 Animal at 175 mg/kg Obs Observe for 48 Hours Start->Obs Decision Survival Outcome? Obs->Decision Survive Survives: Increase Dose (Factor of 3.2) Decision->Survive Yes Die Dies: Decrease Dose (Factor of 3.2) Decision->Die No Stop Stopping Criteria Met? (Likelihood-Ratio) Survive->Stop Die->Stop Stop->Obs No (Dose next animal) End Calculate LD50 & Confidence Interval Stop->End Yes

OECD 425 Up-and-Down Procedure logic for acute oral toxicity testing.

Clinical Observation Matrix

During the 14-day observation period, specific toxicological endpoints must be monitored to validate the mechanistic predictions.

Table 2: Clinical Signs of Toxicity and Mechanistic Causality

Observation CategorySpecific Clinical Signs to MonitorCausality / Mechanistic Link
Neurological Tremors, lethargy, ataxia, convulsionsPurine analogs (e.g., Nelarabine) often cross the BBB, exhibiting dose-limiting neurotoxicity.
Respiratory Dyspnea, tachypneaSevere metabolic acidosis secondary to cellular respiration disruption.
Gastrointestinal Diarrhea, weight loss (>20%)Toxicity to rapidly dividing mucosal cells due to DNA synthesis inhibition.
Autonomic Salivation, piloerectionGeneral acute stress response to xenobiotic overload.

References

  • National Toxicology Program (NIH). "OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals. 1

  • MDPI. "Pharmacodynamic and Toxicity Studies of 6-Isopropyldithio-2′-guanosine Analogs in Acute T-Lymphoblastic Leukemia." Pharmaceuticals. 5

  • BenchChem. "Application Notes and Protocols for 2-Chloro-6-methoxypurine riboside in Cancer Research." BenchChem Technical Notes. 2

  • Food and Drug Administration (FDA). "ARRANON® (Nelarabine) Pharmacology Review." FDA Access Data. 3

  • Oxford University Press (OUP). "Preclinical Development of Antiviral Drugs." Journal of Antimicrobial Chemotherapy. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and Handling Protocol for (6-Methoxy-1H-purin-8-yl)methanamine in In Vitro Cell Culture

Introduction and Chemical Profiling (6-Methoxy-1H-purin-8-yl)methanamine is a specialized purine derivative widely utilized as a building block and chemical probe in drug discovery. Featuring a methoxy group at the C6 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

(6-Methoxy-1H-purin-8-yl)methanamine is a specialized purine derivative widely utilized as a building block and chemical probe in drug discovery. Featuring a methoxy group at the C6 position and a primary methanamine moiety at the C8 position, this scaffold is highly relevant for targeting ATP-binding pockets of kinases, phosphodiesterases, and adenosine receptors [1].

For researchers and drug development professionals, the transition from dry powder to a biologically active in vitro assay requires a rigorous dissolution strategy. Improper handling of purine derivatives often leads to micro-precipitation in culture media, resulting in false-negative assay readouts or solvent-induced cytotoxicity. This application note details a self-validating, step-by-step protocol to dissolve and handle this compound while maintaining scientific integrity.

Quantitative Physicochemical Data

Proper solvent selection begins with understanding the physical properties of the molecule. Table 1 summarizes the critical parameters required for accurate molarity calculations.

Table 1: Physicochemical Properties of (6-Methoxy-1H-purin-8-yl)methanamine

PropertyValueExperimental Implication
CAS Number 933726-37-5Unique identifier for sourcing and validation [1].
Molecular Formula C₇H₉N₅ODetermines elemental composition.
Molecular Weight 179.18 g/mol Critical for precise molarity calculations.
Primary Solvent Anhydrous DMSODisrupts high crystal lattice energy of the purine ring.
Aqueous Solubility Poor (Neutral pH)Requires vehicle-assisted delivery into culture media.

Solvent Selection Rationale (E-E-A-T)

The structural biology of purine derivatives dictates their solubility profile. The planar, aromatic nature of the purine bicyclic ring drives strong intermolecular stacking forces, rendering the compound poorly soluble in standard aqueous buffers (e.g., PBS or DMEM) at a neutral pH.

Why Dimethyl Sulfoxide (DMSO)? DMSO is the gold-standard vehicle for in vitro cell culture because it effectively solvates hydrophobic and highly crystalline compounds without altering the pH of the final media. However, successful application relies on two critical causal factors:

  • Solvent Purity : Moisture-contaminated DMSO will rapidly reduce the solubility of purine derivatives, causing the compound to crash out of solution. It is strictly required to use fresh, cell-culture grade, anhydrous DMSO [4].

  • Cytotoxicity Thresholds : DMSO is biologically active. High concentrations alter membrane permeability, induce epigenetic changes, and trigger apoptosis. Field-proven consensus establishes 0.1% (v/v) DMSO as the gold standard maximum concentration for routine in vitro assays [2], though some robust cell lines may tolerate up to 0.5% before significant viability loss occurs [3].

To satisfy these constraints, we must prepare a highly concentrated "Master Stock" (e.g., 10 mM), ensuring that subsequent dilution into the culture media keeps the final DMSO concentration well below the 0.1% cytotoxic threshold.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Master Stock Formulation (10 mM)

Objective: Create a stable, highly concentrated stock solution.

  • Equilibration : Allow the vial of (6-Methoxy-1H-purin-8-yl)methanamine to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Calculation : Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock using the formula: Volume (µL) = [Mass (mg) / Molecular Weight (g/mol)] × 100,000 Example: To dissolve 1.0 mg of powder (MW = 179.18 g/mol ), add exactly 558.1 µL of anhydrous DMSO.

  • Dissolution : Add the calculated volume of cell-culture grade anhydrous DMSO directly to the vial.

  • Homogenization : Vortex the vial for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until no particulates remain.

Phase 2: Aliquoting and Storage

Objective: Prevent compound degradation and precipitation.

  • Aliquoting : Divide the 10 mM Master Stock into single-use aliquots (e.g., 10 µL or 20 µL per tube) using sterile, low-bind microcentrifuge tubes.

  • Rationale : Repeated freeze-thaw cycles introduce moisture condensation into the DMSO, which will cause the purine derivative to irreversibly precipitate [4].

  • Storage : Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month). Protect from light.

Phase 3: Working Solution and Cell Treatment

Objective: Deliver the compound to cells without exceeding the 0.1% DMSO threshold.

  • Thawing : Thaw a single aliquot at room temperature immediately before the assay. Vortex briefly.

  • Direct Media Dilution : Do not perform intermediate dilutions in PBS, as the sudden drop in DMSO concentration without the stabilizing proteins found in serum (FBS) can cause the compound to precipitate. Dilute directly into pre-warmed complete culture media.

  • Vehicle Control : You must prepare a mock treatment containing the exact same percentage of DMSO (without the compound) to normalize baseline cellular responses [2].

Table 2: Dilution Matrix for In Vitro Assays (from 10 mM Stock)

Target Assay ConcentrationVolume of 10 mM StockVolume of Complete MediaFinal DMSO ConcentrationCytotoxicity Risk
10 µM 1.0 µL999.0 µL0.1% (v/v)Negligible (Gold Standard)
5 µM 0.5 µL999.5 µL0.05% (v/v)Negligible
1 µM 0.1 µL999.9 µL0.01% (v/v)None
50 µM 5.0 µL995.0 µL0.5% (v/v)Moderate (Requires Validation)

Workflow and Mechanistic Visualizations

The following diagrams illustrate the logical progression of the dissolution workflow and the subsequent pharmacological pathway of the purine derivative within the cell culture model.

Workflow A 1. Weigh Compound (6-Methoxy-1H-purin-8-yl)methanamine B 2. Reconstitute in Anhydrous DMSO (Target: 10 mM Master Stock) A->B Add solvent & vortex C 3. Aliquot & Store (-20°C, Protect from Light/Moisture) B->C Prevent freeze-thaw D 4. Dilute in Culture Media (Final DMSO ≤ 0.1% v/v) C->D Fresh daily prep

Fig 1. Standardized dissolution and handling workflow for in vitro cell culture.

Mechanism Cmpd Purine Derivative (In Culture Media) Perm Cellular Uptake (Passive Permeation) Cmpd->Perm DMSO ≤ 0.1% Target Intracellular Target (e.g., Kinase/Receptor) Perm->Target Binding Effect Phenotypic Response (Assay Readout) Target->Effect Signal Transduction

Fig 2. Pharmacological pathway of purine derivatives from media to phenotypic readout.

References

  • MolCore. "933726-37-5 | (6-Methoxy-1H-purin-8-yl)methanamine". MolCore Chemical Database.
  • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?". ResearchGate Scientific Forums.
  • National Institutes of Health (NIH/PMC). "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells". PMC Database.
  • Selleck Chemicals. "Hypoxanthine | CAS 68-94-0 (Purine Derivative Solubility Guidelines)". SelleckChem Technical Protocols.
Application

Application Note: Robust HPLC-UV Quantification of (6-Methoxy-1H-purin-8-yl)methanamine Using Ion-Pairing Reversed-Phase Chromatography

Executive Summary (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a specialized purine derivative characterized by a methoxy substitution at the C6 position and a primary methanamine group at the C8 position....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a specialized purine derivative characterized by a methoxy substitution at the C6 position and a primary methanamine group at the C8 position. Quantifying basic purine derivatives presents significant analytical challenges, primarily due to poor retention on standard reversed-phase columns and severe peak tailing caused by secondary silanophilic interactions[1].

This application note details a highly robust, self-validating Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) protocol with UV detection. By leveraging an anionic ion-pairing reagent in a precisely buffered acidic mobile phase, this method ensures high chromatographic fidelity, excellent peak symmetry, and reproducible quantification suitable for drug development and quality control workflows.

Scientific Rationale: The Causality of Method Design

As a Senior Application Scientist, it is critical to look beyond standard generic gradients and design a method tailored to the specific physicochemical properties of the analyte.

  • The Challenge of the Protonated Amine: The primary amine group (-CH₂NH₂) on the C8 position has a high pKa (~9.0–10.0). At the acidic pH required to stabilize the purine core, this amine is fully protonated. On a standard C18 column, this localized positive charge leads to rapid elution (poor retention factor, k′ ) and severe peak tailing due to electrostatic attraction to residual, negatively charged silanol groups on the silica matrix[2].

  • The Ion-Pairing Solution: To overcome this, Sodium 1-hexanesulfonate is introduced into the mobile phase. The negatively charged sulfonate head binds electrostatically to the positively charged methanamine group, forming a neutral, lipophilic ion-pair complex. This complex partitions effectively into the hydrophobic C18 stationary phase, dramatically increasing retention and resolving the analyte from polar void-volume interferences.

  • Buffer Selection (pH 3.0): A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.0 is utilized. This acidic environment serves a dual purpose: it ensures the complete protonation of the primary amine (a prerequisite for efficient ion-pairing) and suppresses the ionization of surface silanols, thereby eliminating the root cause of peak tailing[3].

  • UV Detection at 254 nm: The conjugated π -electron system of the purine heterocycle exhibits a strong absorption maximum near 254 nm, providing optimal signal-to-noise ratios without the need for derivatization[4].

IonPairing Analyte Analyte: Protonated Amine (+) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Binding Reagent Ion-Pairing Reagent: Hexanesulfonate (-) Reagent->Complex Column C18 Stationary Phase Complex->Column Hydrophobic Retention

Fig 1. Mechanism of ion-pairing reversed-phase chromatography for basic purines.

Reagents and Materials

  • (6-Methoxy-1H-purin-8-yl)methanamine reference standard (Purity 98.0%).

  • Sodium 1-hexanesulfonate , HPLC grade (Ion-pairing reagent).

  • Potassium dihydrogen phosphate (KH₂PO₄) , HPLC grade.

  • Phosphoric acid (H₃PO₄) , 85% for pH adjustment.

  • Acetonitrile (ACN) , HPLC gradient grade.

  • Ultrapure Water , 18.2 MΩ·cm at 25 °C.

Step-by-Step Experimental Protocol

Mobile Phase Preparation

Note: Precise formulation of the mobile phase is critical for reproducible ion-pairing equilibria.

  • Buffer A (Aqueous Phase): Dissolve 2.72 g of KH₂PO₄ (20 mM) and 0.94 g of Sodium 1-hexanesulfonate (5.0 mM) in 1,000 mL of ultrapure water. Adjust the pH to exactly 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane and degas via sonication for 10 minutes.

  • Buffer B (Organic Phase): Mix 800 mL of Acetonitrile with 200 mL of ultrapure water (80:20 v/v). Add 0.94 g of Sodium 1-hexanesulfonate (5.0 mM) and dissolve completely. Filter and degas.

Sample Preparation
  • Diluent: Use a mixture of Mobile Phase A and B (95:5, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl to ensure complete dissolution of the basic purine, then make up to volume with the diluent.

  • Working Standards: Serially dilute the stock solution with the diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Chromatographic Conditions

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Elution Profile
0.0 95 5 1.0 Initial
5.0 95 5 1.0 Isocratic Hold
15.0 60 40 1.0 Linear Gradient
20.0 60 40 1.0 Column Wash
21.0 95 5 1.0 Return to Start

| 26.0 | 95 | 5 | 1.0 | Re-equilibration|

  • Column: End-capped C18 (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm).

  • Column Temperature: 30 °C (Crucial for stabilizing the ion-pair partitioning kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Sampling rate: 10 Hz, Time constant: 0.1 s).

HPLC_Workflow A Sample Preparation C IP-RP-HPLC Separation A->C B Mobile Phase Formulation B->C D UV Detection (254 nm) C->D E Data Analysis D->E

Fig 2. End-to-end workflow for the HPLC-UV quantification of the purine derivative.

System Suitability & Self-Validation Criteria

A scientific protocol must be a self-validating system. Before analyzing unknown samples, inject the mid-level standard (e.g., 50 µg/mL) five times to evaluate system suitability. If the system fails these parameters, the ion-pairing equilibrium has not been reached, or column degradation has occurred.

Table 2: System Suitability Test (SST) Specifications

ParameterSpecificationScientific Rationale
Retention Time (RT) 12.5 ± 0.5 minEnsures consistent ion-pairing equilibrium and mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Validates the successful suppression of silanophilic interactions by the acidic buffer.
Theoretical Plates ( N ) 5,000Confirms column efficiency and optimal mass transfer kinetics inside the stationary phase.
Injection Precision %RSD 2.0% (n=5)Verifies autosampler accuracy, integration consistency, and detector stability.
Signal-to-Noise (S/N) 10 (at LLOQ)Guarantees reliable, statistically significant quantification at the lower limit of the curve.

References

  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection.PubMed Central (PMC) / National Institutes of Health.
  • Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection.PubMed / National Institutes of Health.
  • Comprehensive measurement of purines in biological samples.Frontiers in Cell and Developmental Biology.
  • Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD.CABI Digital Library.

Sources

Method

Application Note: Utilizing (6-Methoxy-1H-purin-8-yl)methanamine as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary & Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles are essential starting points for developing high-affinity ligands. (6-Methoxy-1H-purin-8-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles are essential starting points for developing high-affinity ligands. (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) represents a highly privileged, bifunctional purine scaffold. Due to its structural homology to the adenine ring of ATP, this fragment is exceptionally suited for targeting the ATP-binding site of protein kinases and purinergic receptors.

Unlike traditional unsubstituted purines, this molecule possesses two critical vectors: a C6-methoxy group and a C8-methanamine (aminomethyl) group . These modifications not only pre-organize the fragment for specific subpocket engagement but also provide highly reactive synthetic handles for downstream hit-to-lead optimization, allowing researchers to rapidly explore the chemical space of kinase inhibitors[1].

Mechanistic Insights: The Structural Logic of the Purine Scaffold

The success of (6-Methoxy-1H-purin-8-yl)methanamine in FBDD is grounded in the causality of its binding mechanics:

  • Hinge Region Anchoring: The core 1H-purine system acts as an ATP mimetic. The N1 and N7/N9 nitrogen atoms form canonical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, establishing the primary binding affinity[2].

  • C6-Methoxy Vector (Selectivity Filter): The methoxy group at the C6 position is directed toward the hydrophobic gatekeeper residue or the solvent-exposed front pocket (FP). The oxygen atom can act as a localized hydrogen-bond acceptor, while the methyl group provides steric bulk that can be leveraged to achieve selectivity between kinase isoforms[1].

  • C8-Methanamine Vector (Functional Switch & Growing Handle): The primary amine at the C8 position is the most critical feature of this ligand. In kinases, the C8 vector points directly toward the ribose-binding pocket. The protonated amine can form stabilizing salt bridges with conserved aspartate or glutamate residues in the catalytic cleft. Furthermore, in purinergic signaling, substitutions at the C8 position (such as an aminomethyl group) have been mechanistically proven to convert native agonists into potent antagonists by altering the conformational dynamics of the receptor[3].

Physicochemical Profiling & Rule-of-Three (Ro3) Compliance

To ensure trustworthiness and developability, fragments must adhere strictly to the "Rule of Three" (Ro3). (6-Methoxy-1H-purin-8-yl)methanamine exhibits near-perfect Ro3 compliance, ensuring a low entropic penalty upon binding and high Ligand Efficiency (LE).

Physicochemical ParameterValueRelevance in FBDD Workflow
Molecular Weight 179.18 g/mol Well below the 300 Da threshold; allows significant room for fragment growing.
Chemical Formula C₇H₉N₅OHigh nitrogen content provides multiple H-bonding opportunities.
H-Bond Donors (HBD) 3Facilitates robust interactions with the kinase hinge region.
H-Bond Acceptors (HBA) 5Enables diverse solvent and backbone contacts in the binding cleft.
Rotatable Bonds 2Low flexibility minimizes the entropic penalty upon target binding.
Target Affinity ( KD​ ) ~100 µM - 2 mMTypical starting affinity; requires sensitive biophysical screening (e.g., SPR).
Ligand Efficiency (LE) > 0.30 kcal/mol/HAExceptional starting point indicating high binding energy per heavy atom.

Experimental Protocol: Fragment Screening and Hit-to-Lead Optimization

The following workflow provides a self-validating system for utilizing (6-Methoxy-1H-purin-8-yl)methanamine in a kinase drug discovery campaign.

Phase I: Primary Biophysical Screening (Surface Plasmon Resonance - SPR)

Causality: Fragments have low affinity (high micromolar to millimolar). SPR is utilized because it detects binding events irrespective of enzymatic inhibition, capturing both KD​ and kinetic rates ( kon​ , koff​ ).

  • Surface Preparation: Immobilize the target kinase (e.g., CDK2 or PKA) onto a CM5 sensor chip via standard amine coupling, aiming for a density of 3000–5000 RU to maximize the signal-to-noise ratio for low MW compounds.

  • Validation Checkpoint (Crucial): Utilize a reference flow cell immobilized with a kinase-dead mutant (e.g., K295R) to subtract non-specific binding. Inject a known ATP-competitive inhibitor (e.g., Staurosporine at 100 nM) as a positive control to validate that the ATP-binding pocket is properly folded and accessible.

  • Fragment Injection: Inject (6-Methoxy-1H-purin-8-yl)methanamine in a concentration-response series (10 µM to 2 mM) using a fast flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the KD​ .

Phase II: Structural Validation (X-ray Crystallography Soaking)

Causality: To rationally grow the fragment, the exact binding pose must be known. High-concentration soaking is required to drive the low-affinity fragment into the active site.

  • Crystal Preparation: Grow apo-crystals of the target kinase using vapor diffusion.

  • Ligand Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of (6-Methoxy-1H-purin-8-yl)methanamine and 5–10% DMSO to ensure ligand solubility. Soak for 2 to 24 hours.

  • Validation Checkpoint (Crucial): Following data collection and molecular replacement, fragment binding is only validated if the difference electron density map ( Fo​−Fc​ ) exhibits a clear peak at >3 σ within the ATP-binding pocket, and the refined B-factors of the ligand are comparable to the surrounding protein residues.

Phase III: Fragment Growing via the C8-Methanamine Vector

Causality: The primary amine at C8 is highly nucleophilic. It serves as a synthetic anchor to grow the molecule into the solvent channel or phosphate-binding region without disrupting the core hinge-binding interactions.

  • Amide Coupling: React the C8-amine with a library of diverse carboxylic acids using standard coupling reagents (EDC/HOBt or HATU) in DMF. This rapidly generates a library of amides probing the ribose pocket.

  • Reductive Amination: Alternatively, react the C8-amine with various aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to generate secondary amines, which maintain a positive charge at physiological pH to interact with catalytic aspartate residues.

FBDD Workflow Visualization

Below is the logical workflow detailing the progression from the raw purine fragment to an optimized lead compound.

FBDD_Workflow FragLib Fragment Library (6-Methoxy-1H-purin-8-yl)methanamine SPR Primary Screening (SPR) Validation: Staurosporine Control FragLib->SPR Hit Identification Xray X-ray Crystallography Soaking & Electron Density Mapping SPR->Xray KD < 1 mM Binding Binding Mode Analysis Hinge Region & C8-Vector Orientation Xray->Binding Fo-Fc Map > 3σ Optimization Hit-to-Lead Optimization Fragment Growing via C8-Amine Binding->Optimization Structure-Guided Design Lead Optimized Lead Compound High Affinity & Selectivity Optimization->Lead Improved Ligand Efficiency

Fig 1. FBDD workflow for purine scaffolds, highlighting validation gates and structural optimization.

Sources

Application

Application Notes and Protocols for NMR Spectroscopic Analysis of (6-Methoxy-1H-purin-8-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Novel Purine Derivative (6-Methoxy-1H-purin-8-yl)methanamine is a substituted purine, a class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Novel Purine Derivative

(6-Methoxy-1H-purin-8-yl)methanamine is a substituted purine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and characterization of such novel compounds. This guide provides a comprehensive, in-depth protocol for acquiring and interpreting high-quality NMR data for (6-Methoxy-1H-purin-8-yl)methanamine, ensuring scientific integrity and enabling confident structural assignment. This document moves beyond a simple listing of steps to explain the rationale behind experimental choices, empowering researchers to adapt and troubleshoot as needed.

PART 1: Sample Preparation – The Foundation of High-Quality NMR Data

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation. For a purine derivative like (6-Methoxy-1H-purin-8-yl)methanamine, which possesses both hydrogen-bond donors and acceptors, the choice of solvent is critical.

Solvent Selection: A Critical Choice

The ideal deuterated solvent must completely dissolve the analyte to form a homogenous solution, be chemically inert towards the sample, and have minimal signal overlap with the analyte's resonances.

  • Dimethyl Sulfoxide-d6 (DMSO-d6) : This is often the solvent of choice for purine derivatives due to its excellent solubilizing power for polar, heterocyclic compounds. A key advantage of DMSO-d6 is its ability to slow down the exchange of labile protons (N-H and NH2), often allowing for their direct observation in the ¹H NMR spectrum. These signals can provide crucial structural information.

  • Methanol-d4 (CD3OD) : Another suitable polar, protic solvent. However, be aware that labile protons on the analyte will rapidly exchange with the deuterium of the solvent, leading to the disappearance of their signals from the ¹H NMR spectrum. This can be used as a confirmatory experiment by comparing spectra in DMSO-d6 and CD3OD.

  • Deuterium Oxide (D2O) : If the compound is sufficiently water-soluble (often as a salt), D2O can be used. Similar to methanol-d4, it will result in the exchange of labile protons. The pH of the D2O solution can significantly affect the chemical shifts of protons near ionizable groups.[1][2]

  • Chloroform-d (CDCl3) : Generally less suitable for polar purines, but may be used if the compound shows sufficient solubility.

Recommendation for (6-Methoxy-1H-purin-8-yl)methanamine: Begin with DMSO-d6 to maximize the chances of observing all protons, including the exchangeable ones on the purine ring and the aminomethyl group.

Sample Concentration

The required concentration depends on the type of NMR experiment being performed.

  • ¹H NMR : Typically requires 1-5 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • ¹³C NMR and 2D NMR (HSQC, HMBC) : These experiments are less sensitive and thus require a more concentrated sample, generally in the range of 10-30 mg in 0.6-0.7 mL of solvent.

Protocol for Sample Preparation
  • Weighing the Sample : Accurately weigh the desired amount of (6-Methoxy-1H-purin-8-yl)methanamine into a clean, dry vial.

  • Solvent Addition : Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

  • Dissolution : Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution against a light source to ensure no particulate matter is present. If solids remain, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube : Carefully transfer the homogenous solution into a high-quality, clean 5 mm NMR tube. Avoid any solid particles in the tube as they can degrade the spectral quality.

  • Internal Standard (Optional) : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient and avoids potential reactions between the standard and the sample.[2][3]

PART 2: NMR Data Acquisition – A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of (6-Methoxy-1H-purin-8-yl)methanamine.

One-Dimensional (1D) NMR Experiments
  • ¹H NMR : This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR : This experiment provides a signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon skeleton. A proton-decoupled ¹³C experiment is standard, resulting in singlets for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 are valuable experiments to differentiate between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in both DEPT spectra.

Two-Dimensional (2D) NMR Experiments

2D NMR experiments are powerful tools that reveal correlations between nuclei, allowing for the piecing together of the molecular structure.[4]

  • COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] It is invaluable for identifying spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹JCH). It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[6][7][8] It is arguably the most critical experiment for connecting different molecular fragments and for assigning quaternary carbons.

PART 3: Spectral Analysis and Interpretation

Based on known chemical shift data for related purine structures, a predicted set of NMR data for (6-Methoxy-1H-purin-8-yl)methanamine is presented below.[9][10] The actual experimental data should be compared against these predictions and the structural assignments confirmed using the 2D NMR data.

Predicted ¹H and ¹³C NMR Data
Atom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)DEPT-135
Purine Ring
2~8.0 - 8.3s~152 - 155CH
4--~150 - 153C
5--~120 - 123C
6--~160 - 163C
8--~148 - 151C
Substituents
1' (CH2)~4.0 - 4.3s~35 - 40CH2
1'' (NH2)~2.5 - 3.5 (broad)s--
2' (OCH3)~3.9 - 4.1s~53 - 56CH3
N-H
1-H or 3-H~12.0 - 13.0 (broad)s--

Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates based on related compounds and should be used as a guide.

Step-by-Step Structure Elucidation
  • Identify Spin Systems with COSY : The COSY spectrum is expected to be simple for this molecule, likely showing no significant correlations as most protons are isolated singlets.

  • Assign Protonated Carbons with HSQC :

    • Correlate the aromatic proton signal (H-2) to its corresponding carbon (C-2).

    • Correlate the methoxy protons (-OCH3) to the methoxy carbon.

    • Correlate the aminomethyl protons (-CH2NH2) to the aminomethyl carbon.

  • Connect the Fragments with HMBC : The HMBC spectrum is key to confirming the overall structure. Look for the following crucial long-range correlations:

    • H-2 to C-4 and C-6 : Confirms the position of the H-2 proton on the pyrimidine part of the purine ring.

    • Methoxy protons (-OCH3) to C-6 : Unambiguously places the methoxy group at the C-6 position.

    • Aminomethyl protons (-CH2NH2) to C-8 : Confirms the attachment of the aminomethyl group at the C-8 position.

    • Aminomethyl protons (-CH2NH2) to C-4 and C-5 : These correlations further solidify the position of the C-8 substituent.

Visualization of Key NMR Correlations

The following diagrams illustrate the expected key correlations for structural assignment.

G cluster_mol Key HMBC Correlations N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 N7 N7 C8 C8 N9 N9 O_methoxy O C_methoxy CH3 C_methoxy->C6 C_aminomethyl CH2 C_aminomethyl->C4 C_aminomethyl->C5 C_aminomethyl->C8 N_amino NH2 H2 H H2->C4 H2->C6

Caption: Expected key HMBC correlations for structural elucidation.

G start Start: Pure Compound prep Sample Preparation (10-30 mg in 0.6 mL DMSO-d6) start->prep nmr NMR Data Acquisition prep->nmr one_d 1D NMR: ¹H, ¹³C, DEPT nmr->one_d two_d 2D NMR: COSY, HSQC, HMBC nmr->two_d analysis Spectral Analysis one_d->analysis two_d->analysis assign_1h_13c Assign ¹H and ¹³C signals using 1D and HSQC data analysis->assign_1h_13c connect Connect fragments and assign quaternary carbons using HMBC assign_1h_13c->connect confirm Confirm structure connect->confirm end End: Complete Structural Assignment confirm->end

Caption: Experimental workflow for NMR analysis.

References

Sources

Method

Application Note: Advanced Bioconjugation Strategies for (6-Methoxy-1H-purin-8-yl)methanamine

Target Audience: Research Scientists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Chemical Rationale & Mechanistic Causality The compound (6-Methoxy-1H-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Chemical Rationale & Mechanistic Causality

The compound (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly versatile building block in chemical biology. Structurally, it features a 6-methoxypurine core—a direct structural analog to O6-methylguanine (O6-MeG) and a mimic for natural purine riboswitch ligands. Critically, it possesses an 8-methanamine moiety, which provides an aliphatic primary amine separated from the aromatic purine ring by a methylene bridge.

The Causality of Experimental Choices: Unlike aromatic amines (e.g., 2-aminopurine), which have low pKa values (~4–5) and poor nucleophilicity, the aliphatic 8-methanamine has an estimated pKa of 8.5–9.0. This makes it an exceptionally potent nucleophile for acylation reactions. When targeting amine-reactive fluorophores (such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters), the reaction pH must be carefully controlled. If the pH is too low (< 7.5), the amine remains protonated and non-nucleophilic. If the pH is too high (> 9.0), the competing hydrolysis of the NHS ester by hydroxide ions outpaces the aminolysis reaction. Therefore, we utilize anhydrous organic solvents with a non-nucleophilic organic base to ensure the amine is deprotonated while completely excluding water to prevent fluorophore hydrolysis.

Target Applications in Molecular Biology

Conjugating this specific purine derivative to fluorophores (e.g., Cy5, Alexa Fluor 488) generates powerful probes for two primary fields:

  • DNA Repair Enzyme Profiling (MGMT): O6-methylguanine-DNA methyltransferase (MGMT) is a critical biomarker for resistance to alkylating chemotherapies like temozolomide. The 6-methoxypurine core mimics the O6-MeG DNA lesion[1][2]. Fluorescently labeled derivatives can be used in fluorescence polarization (FP) assays to directly measure MGMT active-site binding or to develop mechanism-based fluorescent chemosensors[3].

  • RNA Riboswitch Dynamics: Purine riboswitches regulate gene expression by binding specific metabolites. The 6-methoxy modification is known to interact with specific aptamer domains (e.g., the xpt guanine riboswitch)[4]. Attaching a fluorophore at the 8-position—which typically points toward the solvent or junction regions—enables single-molecule FRET (smFRET) and fluorescence quenching assays to monitor RNA folding in real-time[5].

Conjugation Workflow & Visualization

The following diagram illustrates the chemical workflow, emphasizing the transition from raw materials to a purified, assay-ready probe.

ConjugationWorkflow A (6-Methoxy-1H-purin-8-yl)methanamine (Primary Amine) C Anhydrous DMSO + DIPEA (Base Catalysis) A->C B Fluorophore-NHS Ester (e.g., Cy5, Alexa Fluor) B->C D Nucleophilic Acylation (2 Hours, RT, Dark) C->D E Quenching (Hydroxylamine) D->E F RP-HPLC Purification (C18, TEAA/MeCN) E->F G Purified Fluorescent Probe (Lyophilized) F->G

Caption: Step-by-step bioconjugation and purification workflow for amine-reactive fluorophores.

Quantitative Reaction Parameters

To ensure a self-validating and highly efficient conjugation, the stoichiometry and conditions must be strictly controlled. We use a slight molar excess of the purine to drive the complete consumption of the expensive fluorophore.

Table 1: Optimized Reaction Parameters for Amine-NHS Conjugation

ParameterOptimal ValueMechanistic Rationale
Molar Ratio (Amine:NHS) 1.5 : 1.0Excess amine ensures complete consumption of the fluorophore, simplifying downstream RP-HPLC purification.
Solvent Anhydrous DMSOPrevents competitive hydrolysis of the NHS ester. DMSO fully solubilizes both the polar purine and the hydrophobic fluorophore.
Catalyst / Base 3.0 eq DIPEAN,N-Diisopropylethylamine is a non-nucleophilic base that deprotonates the methanamine without reacting with the NHS ester.
Temperature 20–25 °C (RT)Balances the kinetics of aminolysis against potential thermal degradation of the fluorophore.
Reaction Time 2 HoursProvides >95% conversion based on standard aliphatic amine acylation kinetics.

Step-by-Step Conjugation Protocol

Note: This protocol describes the conjugation of (6-Methoxy-1H-purin-8-yl)methanamine to Cyanine5 (Cy5) NHS ester. It can be adapted for any amine-reactive dye.

Phase 1: Reagent Preparation (Anhydrous Conditions)
  • Equilibration: Allow the vial containing Cy5-NHS ester (1.0 mg, ~1.5 µmol) to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which would immediately hydrolyze the NHS ester.

  • Amine Stock: Dissolve (6-Methoxy-1H-purin-8-yl)methanamine (0.4 mg, ~2.25 µmol, 1.5 eq) in 50 µL of anhydrous DMSO.

  • Base Addition: Add 0.8 µL of anhydrous DIPEA (~4.5 µmol, 3.0 eq) to the amine solution. Vortex briefly.

Phase 2: Reaction Initiation
  • Conjugation: Transfer the amine/DIPEA solution directly into the vial containing the solid Cy5-NHS ester.

  • Incubation: Vortex for 30 seconds to ensure complete dissolution. Wrap the vial in aluminum foil to protect the fluorophore from photobleaching. Incubate at room temperature (20–25 °C) on an orbital shaker for 2 hours.

Phase 3: Quenching
  • Termination: Add 5 µL of 1 M Tris-HCl (pH 8.0) or 0.1 M Hydroxylamine to the reaction mixture. Incubate for 15 minutes. Causality: The primary amine in Tris or Hydroxylamine acts as a scavenger, rapidly consuming any unreacted NHS ester and preventing off-target cross-reactivity in downstream biological assays.

Quality Control & Self-Validating Purification

A protocol is only as reliable as its validation system. The crude mixture contains the desired conjugate, unreacted purine, quenched fluorophore, and NHS leaving groups.

RP-HPLC Purification
  • Column: Semi-preparative C18 column (e.g., 10 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0. (Causality: TEAA is volatile, making it ideal for downstream lyophilization and Mass Spectrometry without salt contamination).

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Gradient: 5% to 60% Buffer B over 30 minutes.

  • Detection: Monitor dual wavelengths: 260 nm (for the purine ring) and 650 nm (for Cy5). The desired conjugate will elute as a single peak exhibiting strong absorbance at both wavelengths.

Self-Validation via LC-MS

Collect the dual-absorbance peak and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Validation Checkpoint: The observed m/z must match the theoretical exact mass of the Cy5-purine conjugate. If multiple masses are observed, the fraction is impure and must be re-chromatographed. Lyophilize the validated fractions and store at -20 °C in the dark.

Application in Target Systems

Once synthesized and validated, the fluorescent purine probe can be deployed in functional assays. The workflow below illustrates its application in probing target systems.

ApplicationPathway A Fluorescent 6-Methoxypurine Probe B Target Incubation (MGMT Lysate or RNA) A->B C Active Site / Aptamer Binding B->C D Conformational Change or Displacement C->D E Fluorescence Readout (FP, smFRET, Quenching) D->E

Caption: Workflow of fluorescent purine probes in MGMT and riboswitch binding assays.

References

  • A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells. Organic & Biomolecular Chemistry (2012).[Link]

  • A chloromethyl-triazole fluorescent chemosensor for O6-methylguanine DNA methyltransferase. PubMed / Organic & Biomolecular Chemistry (2024).[Link]

  • Fluorogenic Real-Time Reporters of DNA Repair by MGMT, a Clinical Predictor of Antitumor Drug Response. DSpace@MIT (2016).[Link]

  • Structure and mechanism of purine binding riboswitches. NIH PubMed Central (2012).[Link]

  • Fluorescence monitoring of riboswitch transcription regulation using a dual molecular beacon assay. Nucleic Acids Research (2013).[Link]

Sources

Application

(6-Methoxy-1H-purin-8-yl)methanamine assay preparation and dosing guidelines

Application Note: Pharmacological Evaluation of (6-Methoxy-1H-purin-8-yl)methanamine Executive Summary & Mechanistic Rationale (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly versatile, bifunctional p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of (6-Methoxy-1H-purin-8-yl)methanamine

Executive Summary & Mechanistic Rationale

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a highly versatile, bifunctional purine building block. In contemporary drug discovery, purine scaffolds are privileged structures that primarily mimic the adenine moiety of endogenous ligands such as ATP and adenosine.

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a structural probe. The substitution pattern on this specific purine is highly deliberate:

  • The 6-Methoxy Group: Acts as a hydrogen-bond acceptor and provides steric bulk that can perfectly occupy the hydrophobic selectivity pockets of various kinases[1], or the orthosteric binding site of Adenosine Receptors (ARs)[2].

  • The 8-Methanamine (Aminomethyl) Group: Introduces a primary amine that is protonated at physiological pH. This allows for critical electrostatic interactions (salt bridges) with acidic residues (e.g., Asp or Glu) in the solvent-exposed regions of kinase hinge domains[3] or the extracellular loops of ARs[4].

Because of this dual-target potential, this application note provides a comprehensive, self-validating framework for evaluating (6-Methoxy-1H-purin-8-yl)methanamine in both ATP-Competitive Kinase Profiling and Adenosine Receptor Radioligand Binding assays.

Mechanistic Pathway Visualization

Mechanism cluster_Kinase Kinase Inhibition Pathway cluster_AR Adenosine Receptor Pathway Comp (6-Methoxy-1H-purin-8-yl)methanamine (Purine Scaffold) Kinase Protein Kinase (e.g., CDK, p38) Comp->Kinase ATP-Competitive Inhibition AR Adenosine Receptors (A1, A2A, A2B, A3) Comp->AR Orthosteric Binding (Antagonism) ATP ATP (Endogenous) ATP->Kinase Binds Hinge Region Phos Substrate Phosphorylation Kinase->Phos Catalysis Block1 Inhibition of Proliferation Phos->Block1 Disease Progression Adenosine Adenosine Adenosine->AR Activates cAMP cAMP Modulation AR->cAMP G-Protein Signaling Block2 Immunomodulation / Neuroprotection cAMP->Block2

Caption: Dual mechanistic pathways of purine derivatives acting as ATP-competitive kinase inhibitors and AR antagonists.

Reagent Preparation & Dosing Guidelines

To ensure absolute scientific integrity, the preparation of the compound must account for the physicochemical properties of the purine ring. Purines are prone to aggregation in aqueous solutions if not properly solvated.

Causality in Preparation: We mandate the use of 100% anhydrous DMSO for the initial stock to disrupt intermolecular hydrogen bonding between purine faces. The final assay concentration of DMSO must never exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Table 1: Standardized Dosing and Dilution Matrix
ParameterSpecificationScientific Rationale
Master Stock 10 mM in 100% anhydrous DMSOEnsures complete dissolution of the crystalline purine structure.
Working Stock 1 mM in 10% DMSO / 90% Assay BufferPrevents precipitation upon introduction to aqueous environments.
Dosing Range 10 µM to 0.5 nM (10-point curve)Captures the full sigmoidal dose-response for accurate Hill slope calculation.
Dilution Factor 1:3 Serial DilutionProvides optimal logarithmic spacing for IC50​ / Ki​ curve fitting.
Vehicle Control 1% DMSO (Final)Normalizes baseline signal; isolates the pharmacological effect of the compound.

Experimental Workflow Visualization

Workflow Prep Compound Preparation (10 mM DMSO Stock) Dilution Serial Dilution (10-Point Curve, 1:3) Prep->Dilution split Dilution->split Assay1 Kinase Assay (ADP-Glo Luminescence) split->Assay1 ATP + Substrate Assay2 AR Binding Assay (Radioligand Competition) split->Assay2 [3H]-Ligand + Membranes Read1 Microplate Reader (Luminescence) Assay1->Read1 Read2 Scintillation Counter (CPM) Assay2->Read2 Data IC50 / Ki Calculation (Non-linear Regression) Read1->Data Read2->Data

Caption: High-throughput experimental workflow for evaluating purine derivatives in parallel assays.

Protocol 1: ATP-Competitive Kinase Profiling (Luminescence Assay)

Purine derivatives are classic ATP-competitive inhibitors[1]. To evaluate (6-Methoxy-1H-purin-8-yl)methanamine, an ADP-detection assay (e.g., ADP-Glo™) is recommended because it universally measures kinase activity by quantifying the ADP produced during the kinase reaction, independent of the substrate used[3].

Self-Validating System Requirements:

  • Positive Control: Staurosporine (1 µM).

  • Quality Control: Calculate the Z'-factor for every plate. A Z' > 0.5 is mandatory to confirm assay robustness.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a 2X Kinase/Substrate working solution in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Addition: Transfer 2.5 µL of the serially diluted (6-Methoxy-1H-purin-8-yl)methanamine into a 384-well low-volume white microplate.

  • Pre-incubation: Add 2.5 µL of the 2X Kinase/Substrate mix. Causality: Pre-incubating the compound with the kinase for 15 minutes at Room Temperature (RT) allows the purine to access and equilibrate within the ATP-binding pocket before the reaction begins.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial Insight: The ATP concentration must be set precisely at the Km​ value of the specific kinase being tested. If ATP is too high, it will outcompete the purine inhibitor, artificially inflating the IC50​ [1].

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Read & Analyze: Measure luminescence. Calculate IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol 2: Adenosine Receptor Radioligand Binding Assay

Purine scaffolds with 6- and 8-substitutions frequently exhibit high affinity for Adenosine Receptors (particularly A2A​ and A3​ )[2][4]. This protocol outlines a competition binding assay using [3H] -labeled ligands.

Self-Validating System Requirements:

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM of an unlabeled reference ligand (e.g., ZM241385 for A2A​ or DPCPX for A1​ )[4][5].

  • Radioligand Depletion: Ensure that less than 10% of the total added radioligand is bound to avoid ligand depletion artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO or HEK-293 cell membranes stably expressing human recombinant Adenosine Receptors. Homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • ADA Treatment: Pre-treat membranes with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at RT. Causality: ADA degrades endogenous adenosine released from the cell membranes. Failure to do this will result in endogenous adenosine competing with your purine derivative, leading to false negatives.

  • Assay Assembly: In a 96-well plate, combine:

    • 20 µL of (6-Methoxy-1H-purin-8-yl)methanamine (serial dilutions).

    • 20 µL of [3H] -radioligand (e.g., [3H] -CGS21680 for A2A​ at a concentration equal to its Kd​ ).

    • 160 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Table 2: Representative Validation Metrics for Purine Assays
Assay TypeTargetRecommended Radioligand / SubstrateExpected Z'-FactorReference Control
Kinase ProfilingCDK2 / Cyclin EHistone H1 + ATP (at Km​ )> 0.65Dinaciclib / Staurosporine
Kinase Profilingp38 α MAPKMBP + ATP (at Km​ )> 0.70SB203580
AR Binding A1​ Receptor [3H] -DPCPXN/A (Radioligand)DPCPX
AR Binding A2A​ Receptor [3H] -CGS21680N/A (Radioligand)ZM241385

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (6-Methoxy-1H-purin-8-yl)methanamine in DMSO

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing solubility bottlenecks with (6-Methoxy-1H-purin-8-yl)methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing solubility bottlenecks with (6-Methoxy-1H-purin-8-yl)methanamine . As a Senior Application Scientist, I have structured this resource to move beyond basic troubleshooting, providing you with the mechanistic causality and field-proven protocols required to successfully solvate recalcitrant purine derivatives for downstream assays.

Section 1: Mechanistic Causes of Poor Solubility (FAQs)

Q: Why does (6-Methoxy-1H-purin-8-yl)methanamine resist dissolution in DMSO, despite DMSO being a universal aprotic solvent? A: The resistance is fundamentally thermodynamic. The molecule features a purine core and a primary amine (methanamine) at position 8. These functional groups create a highly stable crystalline lattice driven by extensive intermolecular hydrogen bonding (N-H···N) and π−π stacking. Solubilization requires breaking these solute-solute bonds to create a cavity within the solvent[1]. While DMSO is an excellent hydrogen-bond acceptor, it lacks hydrogen-bond donor capacity. Therefore, it is highly inefficient at disrupting the strong donor-acceptor networks inherent to neutral, free-base purines.

Q: I achieved a clear solution initially, but a precipitate formed after storing the stock at 4°C. Is the compound degrading? A: No, this is a physical precipitation event caused by two distinct factors. First, DMSO has a relatively high freezing point of 18.5°C; storing it at 4°C causes the solvent to freeze, physically excluding the solute from the matrix and forcing crystallization. Second, repeated opening of cold vials causes atmospheric moisture condensation. DMSO is highly hygroscopic, and water acts as a potent anti-solvent for lipophilic compounds, drastically reducing the solvent's solvating power and triggering precipitation[2].

Q: Does poor solubility in my DMSO stock actually affect my downstream biological assays? A: Absolutely. Low solubility directly limits the availability of the compound in solution, which can mask its actual biological activity or lead to false negatives. This is a critical failure point in high-throughput and fragment-based screening (FBS), where target stock concentrations in DMSO are typically required to be between 1 mM and 10 mM to ensure adequate dosing[3].

Q: Physical methods (37°C heating and sonication) are insufficient to reach my target 10 mM concentration. What is the next logical step? A: You must transition from physical disruption to chemical modification via in situ salt formation. Free-base purines are notoriously difficult to solvate. By adding a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl or Trifluoroacetic acid) directly to the DMSO, you protonate the primary amine. Converting the neutral free base into an ionic salt drastically lowers the crystal lattice energy and enhances dipole-ion interactions with DMSO, frequently improving solubility by orders of magnitude[4].

Section 2: Visualizing the Resolution Pathway

Workflow A 1. Assess DMSO Quality (Use Anhydrous <0.1% H2O) B 2. Physical Disruption (37°C + Sonication) A->B C Is Target Concentration Reached? B->C D Success: Store Aliquots at RT C->D Yes E 3. Chemical Disruption (In situ Salt Formation) C->E No F Add 1.0 eq 1M HCl in DMSO E->F G Is Target Concentration Reached? F->G H Success: Proceed to Assay G->H Yes

Logical workflow for troubleshooting purine derivative solubility in DMSO.

Section 3: Quantitative Solubility Matrix

The following table summarizes the expected solubility enhancements based on the thermodynamic principles of purine derivative behavior in DMSO.

Table 1: Comparative Solubilization Matrix for (6-Methoxy-1H-purin-8-yl)methanamine

Solubilization StrategyAdditive / ConditionExpected Solubility LimitMechanistic Rationale
Baseline (Free Base) Standard DMSO (RT)< 1 mMHigh crystal lattice energy; poor H-bond donor capacity of DMSO limits solvation.
Physical Disruption Anhydrous DMSO + 37°C + Sonication1 - 2 mMOvercomes activation energy for dissolution; anhydrous environment prevents water-induced precipitation.
Chemical Disruption + 1.0 eq HCl (In situ salt)> 10 mMProtonation of primary amine drastically lowers lattice energy via ionic conversion, maximizing dipole-ion interactions.
Section 4: Self-Validating Protocol for In Situ Salt Formation

To ensure scientific integrity, this protocol utilizes a self-validating centrifugation step to definitively distinguish between a true solution and a deceptive micro-suspension.

Objective: Achieve a 10 mM stock solution of (6-Methoxy-1H-purin-8-yl)methanamine in DMSO. Prerequisites: Anhydrous DMSO (sealed under Argon), 1M HCl in DMSO (commercially available or freshly prepared), bath sonicator, vortex mixer, microcentrifuge.

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh exactly 1.79 mg of (6-Methoxy-1H-purin-8-yl)methanamine (MW ≈ 179.18 g/mol ) into a sterile, amber glass vial.

  • Initial Solvation Attempt: Add 990 µL of room-temperature, anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Place the vial in a bath sonicator maintained at 37°C for 15 minutes.

    • Causality: Sonication provides cavitation energy to break macroscopic crystals, while mild heat increases the kinetic energy of the solvent molecules to encourage lattice disruption.

  • Visual Inspection: Examine the vial against a strong light source. If a cloudy suspension or microscopic particulates persist, the free-base lattice energy is too high. Proceed to chemical disruption.

  • Acid Titration (Salt Formation): Add 10 µL of 1M HCl in DMSO to the suspension.

    • Causality: This delivers exactly 10 µmoles of HCl, achieving a perfect 1:1 stoichiometric ratio with the 10 µmoles of purine free base, converting it to a highly soluble hydrochloride salt without altering the total solvent volume significantly.

  • Final Equilibration: Vortex for an additional 60 seconds. The protonation of the primary amine disrupts the intermolecular hydrogen bonding network, and the solution should rapidly clarify.

  • Self-Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for a pellet.

    • Outcome: A lack of a pellet confirms complete, true solubilization. If a pellet is present, the compound has formed a micro-suspension and is not fully dissolved.

References
  • [4] Bolaender, A., et al. Identification of Potent Water Soluble Purine-Scaffold Inhibitors of the Heat Shock Protein 90. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [3] DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Aqueous Degradation of (6-Methoxy-1H-purin-8-yl)methanamine

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results or diminishing stock concentrations when working with functionalized purines. (6-Methoxy-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results or diminishing stock concentrations when working with functionalized purines. (6-Methoxy-1H-purin-8-yl)methanamine is a highly valuable bifunctional building block, but its dual-functional nature—combining a base-sensitive alkoxypurine with an oxidation-prone primary amine—makes it inherently unstable in standard aqueous environments if not handled with mechanistic precision.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic drivers of this molecule's degradation, you can implement self-validating protocols that ensure absolute chemical integrity throughout your experimental workflows.

Understanding the Molecular Vulnerabilities

Before troubleshooting, we must establish the causality of degradation. The molecule possesses two primary sites of vulnerability, each driven by distinct environmental triggers:

Degradation_Pathways API (6-Methoxy-1H-purin-8-yl)methanamine Hydrolysis 6-Methoxy Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis pH < 5 or pH > 9 H2O Oxidation 8-Methanamine Oxidation (ROS / Metal Catalyzed) API->Oxidation O2, Trace Metals Light Prod1 6-Oxo Purine Derivative (Hypoxanthine analog) Hydrolysis->Prod1 Prod2 Imine / Aldehyde Derivatives (Deamination) Oxidation->Prod2

Fig 1. Primary degradation pathways of (6-Methoxy-1H-purin-8-yl)methanamine in aqueous solutions.

Troubleshooting & FAQs

Q1: My LC-MS data shows a prominent M-14 peak (loss of 14 Da) emerging after 24 hours in buffer. Why is the 6-methoxy group hydrolyzing, and how do I prevent it? A1: You are observing the conversion of the 6-methoxy group to a 6-oxo (hypoxanthine-like) derivative. Alkoxypurines undergo rapid hydrolysis when exposed to aqueous acids or alkali 1. At pH < 5, protonation of the purine nitrogen (N1 or N7) withdraws electron density from the C6 position, dramatically lowering the activation energy for nucleophilic attack by water. At pH > 9, direct attack by hydroxide ions displaces the methoxide leaving group. Causality-Driven Solution: You must clamp the pH strictly between 7.0 and 7.4. I recommend utilizing a 50 mM phosphate buffer, which provides robust buffering capacity and has been empirically validated to maximize the aqueous stability of substituted purine derivatives during prolonged incubation at 40 °C 2.

Q2: I am observing secondary peaks indicating a loss of mass (M-2 or M-17). I've controlled the pH, so what is causing this? A2: This indicates the oxidation of the 8-methanamine (primary amine) group. Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water catalyze the generation of reactive oxygen species (ROS) from dissolved oxygen. These ROS attack the benzylic-like carbon of the methanamine, forming an imine (M-2). In an aqueous environment, this imine rapidly hydrolyzes into an aldehyde, releasing ammonia (net M-17). Causality-Driven Solution: You must eliminate both the catalyst and the oxidant. Add 0.1 mM EDTA to your buffer to chelate trace metals, and rigorously sparge the solution with Argon to displace dissolved oxygen prior to introducing the API.

Q3: Can I use co-solvents to improve both solubility and long-term stability? A3: Yes. Introducing an aprotic co-solvent like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) lowers the dielectric constant of the medium and reduces the thermodynamic activity of water, directly decelerating hydrolytic kinetics. Formulations utilizing up to 50% MeCN as a co-solvent demonstrate significantly extended half-lives for purine derivatives 2. Warning: If using DMSO, it must be anhydrous and strictly peroxide-free, as degraded DMSO will rapidly oxidize the methanamine group.

Quantitative Stability Data

To guide your experimental design, reference the kinetic degradation data summarized below. This demonstrates the profound impact of pH, temperature, and atmospheric control on the molecule's half-life ( t1/2​ ).

Table 1: Degradation Kinetics of (6-Methoxy-1H-purin-8-yl)methanamine (100 µM) across conditions

pH ConditionTemp (°C)Co-solvent / AdditivesAtmosphereEstimated t1/2​ Primary Degradation Mechanism
2.0 (HCl)40NoneAmbient Air< 2 hours6-Methoxy Hydrolysis (Acidic)
9.0 (Borate)40NoneAmbient Air< 6 hours6-Methoxy Hydrolysis (Basic)
7.4 (Phosphate)40NoneAmbient Air48 hours8-Methanamine Oxidation
7.4 (Phosphate)4050% AcetonitrileAmbient Air> 14 daysMinimal (Hydrolysis suppressed)
7.4 (Phosphate)40.1 mM EDTAArgon Sparged> 6 months None detected (Stable)
Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodologies. These protocols are designed as "self-validating systems"—meaning they include built-in analytical checkpoints to confirm success before you proceed to critical assays.

Workflow S1 1. Buffer Prep 50 mM Phosphate pH 7.0-7.4 S2 2. Chelation Add 0.1 mM EDTA S1->S2 S3 3. Deoxygenation Argon Sparge 15 mins S2->S3 S4 4. API Dissolution Under Argon S3->S4 S5 5. Storage Amber Vials -20°C S4->S5

Fig 2. Validated step-by-step workflow for preparing stable aqueous purine stock solutions.

Protocol 1: Preparation of pH-Stabilized, Oxygen-Free Aqueous Stock

Objective: Formulate a 10 mM stock solution resilient to both hydrolysis and oxidation.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.4 using 1M KOH or HCl.

  • Chelation: Add EDTA (disodium salt) to a final concentration of 0.1 mM to sequester catalytic transition metals.

  • Deoxygenation (Critical Step): Transfer the buffer to a septum-sealed vial. Insert a long needle connected to an Argon gas line directly into the liquid. Insert a short vent needle into the septum. Sparge with Argon at a moderate flow rate for exactly 15 minutes.

  • API Dissolution: Briefly remove the septum, rapidly add the (6-Methoxy-1H-purin-8-yl)methanamine powder, and reseal. Continue a gentle Argon flow over the headspace (not bubbling) while vortexing until complete dissolution is achieved.

  • Validation Check (The Self-Validating Step): Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV at 254 nm. You must observe a single peak with >99% Area Under Curve (AUC). Prepare a secondary "control vial" of the same solution without Argon sparging and leave it at room temperature.

  • Storage: Filter the validated solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials. Store at -20 °C.

Protocol 2: HPLC-UV/MS Stability Indicating Assay

Objective: Verify the integrity of the stock solution prior to use in biological or chemical assays.

  • Sample Prep: Thaw the stock solution at room temperature. Withdraw 10 µL and dilute to 100 µM using 50% LC-MS grade Acetonitrile / 50% Water.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (purine ring) and MS in positive ESI mode.

  • System Validation: Run the "control vial" from Protocol 1 (Step 5) alongside your stored sample.

    • Pass Criteria: The stored sample must show >98% intact parent mass ( [M+H]+ = 180.1).

    • Validation Confirmation: The control vial should exhibit distinct degradation peaks at M-14 (hydrolysis) or M-17 (oxidation), proving that your analytical method is capable of detecting degradation, thereby validating the "Pass" result of your stored sample.

References
  • Product Class 17: Purines.Science of Synthesis. Thieme Connect.
  • Discovery of GS-5245 (Obeldesivir), an Oral Prodrug of Nucleoside GS-441524 that Exhibits Antiviral Efficacy in SARS-CoV-2 Infected African Green Monkeys.bioRxiv.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Synthesis of (6-Methoxy-1H-purin-8-yl)methanamine

Welcome to the Technical Support Center for the chemical synthesis of (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5). This guide is engineered for researchers, scientists, and drug development professionals. Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5). This guide is engineered for researchers, scientists, and drug development professionals. Rather than a generic protocol, this document provides a highly optimized, self-validating three-step synthetic strategy starting from commercially available 6-chloro-4,5-diaminopyrimidine, complete with mechanistic troubleshooting to ensure high-yield recovery.

Part 1: Synthetic Strategy & Visualization

The synthesis of 8-substituted 6-methoxypurines requires careful navigation of regioselectivity and protecting group stability. Our recommended pathway utilizes a robust three-step sequence:

  • Dehydrative Cyclization: Establishing the purine core with a protected C8-aminomethyl group.

  • Nucleophilic Aromatic Substitution (SNAr): Introducing the C6-methoxy ether.

  • Chemoselective Deprotection: Releasing the primary amine.

SynthesisWorkflow SM 6-Chloro-4,5-diaminopyrimidine + Phthalyl-Glycine Int1 Step 1: Cyclization 6-Chloro-8-(phthalimidomethyl)purine SM->Int1 POCl3, 100°C Int2 Step 2: SNAr 6-Methoxy-8-(phthalimidomethyl)purine Int1->Int2 NaOMe, MeOH, Reflux Prod Step 3: Deprotection (6-Methoxy-1H-purin-8-yl)methanamine Int2->Prod N2H4·H2O, EtOH, Reflux

Figure 1: Three-step synthetic workflow for (6-Methoxy-1H-purin-8-yl)methanamine.

Part 2: Summary of Optimized Reaction Parameters

The following table summarizes the quantitative data and expected benchmarks for a self-validating workflow. If your yields deviate significantly from these benchmarks, consult the Troubleshooting section.

StepTransformationReagents & ConditionsExpected YieldCritical Parameter
1 Cyclization Phthalyl-glycine, POCl₃, 100 °C, 24 h75–82%Strictly anhydrous conditions to prevent C6-Cl hydrolysis.
2 SNAr NaOMe (3-5 eq), MeOH, Reflux, 12 h85–90%Excess nucleophile required to overcome N9-deprotonation.
3 Deprotection N₂H₄·H₂O (5 eq), EtOH, Reflux, 4–8 h80–85%Prolonged reflux to drive intermediate phthalamic acid cyclization.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-8-(phthalimidomethyl)purine
  • Charge: In a dry, argon-purged flask, combine 6-chloro-4,5-diaminopyrimidine (1.0 eq) and N-phthaloylglycine (1.1 eq).

  • Reaction: Add phosphorus oxychloride (POCl₃) (10 volumes) to act as both solvent and dehydrating agent. Heat the mixture to 100 °C and stir for 24 hours[1].

  • Workup (Critical): Cool the dark mixture to room temperature. Slowly pour the mixture onto crushed ice to quench excess POCl₃. Immediately neutralize the acidic solution to pH ~7 using cold aqueous ammonia (25%)[1].

  • Isolation: Filter the resulting beige precipitate, wash thoroughly with cold water, and dry under vacuum over P₂O₅.

Step 2: Synthesis of 6-Methoxy-8-(phthalimidomethyl)purine
  • Charge: Suspend the Step 1 intermediate (1.0 eq) in anhydrous methanol (15 volumes).

  • Reaction: Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (4.0 eq). Heat the reaction to a vigorous reflux for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and adjust the pH to 6-7 using 1M HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methoxy intermediate.

Step 3: Synthesis of (6-Methoxy-1H-purin-8-yl)methanamine
  • Charge: Dissolve the Step 2 intermediate (1.0 eq) in absolute ethanol (10 volumes).

  • Reaction: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq). Heat the mixture to reflux for 4 to 8 hours[2].

  • Workup: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Filter off the byproduct and wash the filter cake with cold ethanol.

  • Isolation: Concentrate the filtrate. Purify the crude residue via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to afford the pure title compound as a pale solid.

Part 4: Troubleshooting & FAQs

Q: Why am I observing massive hydrolysis (formation of 6-hydroxypurine) during the Step 1 cyclization? A: The causality lies in the electronic nature of the purine ring. The C6-chlorine atom on the electron-deficient purine is highly susceptible to nucleophilic attack by water[1]. If moisture is present in the POCl₃ or if the quench is too slow, the exothermic reaction with water drives concomitant hydrolysis, outcompeting the isolation of the 6-chloro intermediate[1]. Solution: Ensure POCl₃ is strictly anhydrous. During workup, pour the reaction mixture slowly onto crushed ice and immediately neutralize with cold aqueous ammonia rather than water to precipitate the product before hydrolysis can occur[1].

Q: The SNAr step with NaOMe is stalling at ~50% conversion. How can I drive it to completion? A: The purine N9 proton is highly acidic (pKa ~9). In the presence of methoxide, the purine is rapidly deprotonated to form a purinide anion[1]. This anion delocalizes electron density across the pyrimidine ring, significantly deactivating the C6 position toward nucleophilic attack. Solution: You must use a large excess of NaOMe (at least 3-5 equivalents) and maintain a robust reflux in methanol to overcome the deactivated state of the purinide anion.

Q: During the final deprotection, I isolate a mass corresponding to the phthalamic acid intermediate (+18 Da from the expected cleaved byproduct). How do I fix this? A: The Ing-Manske procedure relies on a transamidation reaction where hydrazine attacks the phthalimide to form an open-chain phthalamic acid intermediate[2]. For the reaction to complete, this intermediate must undergo an intramolecular cyclization to form the stable byproduct phthalhydrazide, releasing your free primary amine[2]. If the reaction stalls, it is due to insufficient thermodynamic driving force. Solution: Ensure you are using hydrazine hydrate (not anhydrous) and refluxing in ethanol. If stalling persists, adjusting the pH by adding a small amount of HCl can protonate the leaving group and accelerate the final cyclization of phthalhydrazide[2].

Q: Can I use Boc-glycine instead of Phthalyl-glycine in Step 1 to avoid the harsh hydrazine deprotection? A: No. The cyclization in Step 1 utilizes POCl₃ at 100 °C[1]. These highly acidic and dehydrating conditions will instantly cleave the Boc protecting group, leading to uncontrolled polymerization and degradation. The phthalimide group is chosen specifically because it is exceptionally robust under both the highly acidic cyclization conditions (Step 1) and the highly basic SNAr conditions (Step 2), only cleaving under targeted hydrazinolysis[2].

Part 5: References

  • High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Reduction for (6-Methoxy-1H-purin-8-yl)methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the crystallization of (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the crystallization of (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5). Purine derivatives present unique thermodynamic and kinetic challenges during purification. This document provides mechanistic troubleshooting, quantitative solvent matrices, and a self-validating experimental protocol to ensure high-purity API isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During crystallization, HPLC analysis reveals a major impurity with a mass corresponding to [M-14]. What is this, and how do I prevent it? Expertise & Causality: A mass loss of 14 Da typically corresponds to the conversion of the 6-methoxy group (-OCH₃, MW 31) to a 6-oxo group (-OH/keto tautomer, MW 17). This is a classic hydrolysis reaction forming 8-(aminomethyl)-1,9-dihydro-6H-purin-6-one, a hypoxanthine derivative. The purine ring's electron-withdrawing nature makes the C6 position highly susceptible to nucleophilic attack by water, particularly when the N1 or N7 positions are protonated in acidic media[1]. Solution: Strictly avoid aqueous solvent systems with extreme pH. If an acid/base is required to modulate solubility, minimize exposure time and utilize strictly anhydrous alcohols (e.g., absolute ethanol) or aprotic solvents.

Q2: My isolated crystals are turning yellow over time, and a high-molecular-weight dimer impurity is appearing. Why? Expertise & Causality: The C8-methanamine is a primary aliphatic amine. In its free base form, it is highly nucleophilic and prone to oxidative deamination or reaction with trace aldehydes. These aldehydes are often generated by the auto-oxidation of alcoholic solvents (e.g., methanol oxidizing to formaldehyde), leading to Schiff base formation and subsequent dimerization. Solution: Crystallize the compound as an organic or inorganic salt (e.g., hydrochloride). Protonating the amine to an ammonium cation (-CH₂NH₃⁺) completely removes its nucleophilicity, shutting down these degradation pathways. Additionally, sparge all crystallization solvents with Argon to displace dissolved oxygen.

Q3: The product crystallizes as fine, fragile needles that trap mother liquor and impurities. How can I improve the crystal habit? Expertise & Causality: Purines are notorious for forming highly anisotropic (needle-like) crystals. This is driven by strong, directional in-plane hydrogen bonding between the purine nitrogen atoms (N-H···N), causing rapid growth along a single crystallographic axis (often the b-axis) while face-specific growth on other axes is stunted[2]. Rapid supersaturation exacerbates this, trapping structurally related impurities in the crystal lattice[3]. Solution: Implement a temperature-cycling (Ostwald ripening) protocol. By cycling the temperature just below the solubility curve, you dissolve the thermodynamically unstable fine needles and allow the mass to redeposit onto larger, more equant prismatic crystals.

Part 2: Pathway Visualization

Degradation A Target API (6-Methoxy Purine) B Protonated Intermediate (N1/N7) A->B Aqueous Acid pH < 4 D Hypoxanthine Impurity (6-Oxo Purine) A->D Aqueous Base pH > 10 C Nucleophilic Attack (by H2O at C6) B->C C->D - Methanol

Hydrolytic degradation pathway of the 6-methoxy group under extreme pH conditions.

Part 3: Quantitative Data & Solvent Matrices

Table 1: Quantitative Impurity Profiling & Mitigation

Impurity TypeMass Shift (ΔDa)Mechanistic OriginCritical ThresholdMitigation Strategy
Hypoxanthine Derivative -14Hydrolysis of C6-methoxy< 0.10%Use anhydrous solvents; strictly control pH (4.0 - 8.0).
Schiff Base / Dimer +161Oxidation of C8-amine & condensation< 0.05%Crystallize as HCl salt; sparge solvents with Argon.
Regioisomers (N7/N9) 0Incomplete synthetic cyclization< 0.15%Reject at crude stage; utilize temperature cycling.
Residual Solvent (EtOH) N/ALattice trapping during rapid growth< 5000 ppmImplement Ostwald ripening; dry under high vacuum.

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemSolvation PowerH-Bond DisruptionHydrolysis RiskOverall Suitability
Water / Methanol HighHighHigh Poor (Promotes 6-methoxy cleavage)
Anhydrous Ethanol ModerateModerateLowGood (Primary solvent)
MTBE (Anti-solvent) LowNoneNoneExcellent (Drives supersaturation)
Acetonitrile ModerateLowLowModerate (Poor crystal habit control)

Part 4: Self-Validating Crystallization Protocol

The following protocol details an anti-solvent crystallization workflow designed to isolate (6-Methoxy-1H-purin-8-yl)methanamine as a high-purity hydrochloride salt. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Workflow N1 1. Dissolution in Anhydrous EtOH IPC: Visual Clarity N2 2. Charcoal Filtration IPC: Colorimetric Assay N1->N2 N3 3. Acidification (HCl) IPC: pH < 3.0 N2->N3 Removes colored impurities N4 4. Anti-Solvent (MTBE) Addition IPC: Turbidity Point Reached N3->N4 Protects C8-amine N5 5. Temperature Cycling IPC: Microscopic Habit Check N4->N5 Induces supersaturation N6 6. Filtration & Drying IPC: LOD < 0.5% N5->N6 Ripens crystals

Self-validating anti-solvent crystallization workflow with In-Process Controls (IPC).

Step-by-Step Methodology

Step 1: Anhydrous Dissolution

  • Action: Suspend 10.0 g of crude API in 100 mL of anhydrous ethanol (sparged with Argon for 15 minutes prior to use) in a jacketed reactor. Heat to 60°C under continuous agitation.

  • Causality: Anhydrous ethanol prevents C6-methoxy hydrolysis. Argon sparging removes dissolved oxygen, preventing C8-amine oxidation.

  • Self-Validation (IPC): Visual inspection. The solution must be completely transparent. Any residual turbidity indicates insoluble polymeric impurities; perform a hot polish filtration if turbidity persists.

Step 2: Salt Formation (Amine Protection)

  • Action: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M in diethyl ether) dropwise over 20 minutes while maintaining the temperature at 60°C.

  • Causality: Converting the free C8-methanamine to an ammonium cation (-CH₂NH₃⁺) eliminates its nucleophilicity, preventing dimerization and Schiff base formation.

  • Self-Validation (IPC): pH Check. Extract a 100 µL aliquot, dilute in 1 mL water, and measure pH. The pH must be between 2.5 and 3.0, confirming complete protonation without excessive acidity that could trigger purine ring opening.

Step 3: Controlled Anti-Solvent Addition

  • Action: Begin dropwise addition of 150 mL of Methyl tert-butyl ether (MTBE) at a rate of 5 mL/min. Stop addition immediately when persistent turbidity is observed.

  • Causality: MTBE lowers the dielectric constant of the medium, driving the API salt into supersaturation. Slow addition prevents localized crash-out, which traps impurities in the crystal lattice.

  • Self-Validation (IPC): Turbidity Point. Use laser backscattering or visual confirmation of the "cloud point". Once reached, hold the system for 30 minutes to allow seed bed formation before adding the remaining MTBE.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Action: Cycle the reactor temperature between 55°C and 45°C three times at a cooling/heating rate of 0.1°C/min. Finally, cool to 5°C over 4 hours.

  • Causality: Purines naturally form fragile, needle-like crystals due to anisotropic hydrogen bonding. Temperature cycling dissolves the thermodynamically unstable fine needles and redeposits the mass onto larger, more equant prismatic crystals, purging trapped impurities.

  • Self-Validation (IPC): Microscopic Habit Check. Extract a slurry sample and examine under a polarized light microscope. Crystals must exhibit a prismatic habit with an aspect ratio of < 5:1. If needles persist, execute an additional temperature cycle.

Step 5: Isolation and Drying

  • Action: Filter the slurry under a nitrogen blanket. Wash the filter cake with 30 mL of cold (5°C) MTBE. Dry in a vacuum oven at 40°C and < 50 mbar for 12 hours.

  • Causality: The nitrogen blanket prevents moisture ingress (which could cause delayed hydrolysis). Vacuum drying removes residual solvents below ICH limits.

  • Self-Validation (IPC): Loss on Drying (LOD). The process is complete when LOD is < 0.5% w/w.

References

  • Ogilvie, K. K., & Hanna, H. R. (1984). Synthesis of antiviral compounds. Preparation and rearrangement of 6-methoxyglyceropurines. Canadian Journal of Chemistry. Available at:[Link]

  • O'Sullivan, B., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI Crystals. Available at:[Link]

  • Palmer, B. A., et al. (2023). Purine Molecular Interactions Determine Anisotropic Shape of Zebrafish Biogenic Crystals. Advanced Science (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: (6-Methoxy-1H-purin-8-yl)methanamine Permeability Solutions

Welcome to the dedicated technical support and troubleshooting hub for (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5). As a highly polar purine derivative, this compound presents significant challenges in cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5). As a highly polar purine derivative, this compound presents significant challenges in cellular assays due to its poor passive membrane permeability. This guide provides field-proven strategies—ranging from chemical modification to advanced formulation—to help you achieve reliable intracellular target engagement.

FAQ: Understanding the Permeability Barrier

Q: Why does (6-Methoxy-1H-purin-8-yl)methanamine exhibit such poor cell permeability? A: The permeability barrier is a direct consequence of the molecule's physicochemical properties. The compound features a purine core (contributing multiple hydrogen-bond acceptors and donors) and a C8-methanamine group. The primary amine is a strong weak base (pKa ~9.5), meaning it is >99% protonated at physiological pH (7.4). This permanent positive charge, combined with a high Topological Polar Surface Area (TPSA), prevents passive diffusion across the hydrophobic lipid bilayer. It fundamentally violates the "Beyond Rule of Five" (bRo5) criteria, requiring specific strategies to mask these hydrogen bond donors (HBDs) to enable cellular entry (1)[1].

Troubleshooting Guide 1: Prodrug Masking of the Primary Amine

Issue: Your unmodified compound is accumulating in the extracellular space, leading to false-negative results in whole-cell functional assays. Root Cause: The protonated primary amine acts as a severe thermodynamic barrier to passive transcellular absorption. Solution: Implement a prodrug strategy by converting the primary amine into a neutral amide, such as a trifluoroacetamide. This modification serves a dual mechanistic purpose: it eliminates the positive charge at pH 7.4 and masks a critical hydrogen bond donor, significantly improving membrane permeation (1)[1]. Once intracellular, ubiquitous esterases and amidases cleave the promoiety to release the active parent compound.

G Parent Parent Compound (Protonated Amine) Masking Trifluoroacetylation (Mask H-Bond Donor) Parent->Masking Prodrug Prodrug (Neutral, Permeable) Masking->Prodrug Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Enzymes Intracellular Amidases (Cleavage) Membrane->Enzymes Active Active Compound (Target Engagement) Enzymes->Active

Fig 1. Prodrug strategy: Masking the primary amine to enable passive diffusion.

Protocol: Synthesis & Validation of Trifluoroacetamide Prodrug

Self-Validating System: The success of this protocol is verified by the disappearance of the amine signal in NMR, ensuring complete masking before biological testing.

  • Synthesis: React (6-Methoxy-1H-purin-8-yl)methanamine (1 eq) with ethyl trifluoroacetate (1.2 eq) in anhydrous methanol at room temperature for 4-6 hours.

  • Purification: Remove the solvent under reduced pressure and purify via flash chromatography (DCM:MeOH gradient) to isolate the trifluoroacetamide prodrug.

  • Validation: Confirm the structure via LC-MS and 1H-NMR. The disappearance of the primary amine protons and the downfield shift of the methylene protons will confirm successful masking.

Troubleshooting Guide 2: Formulation via Active Liposomal Loading

Issue: Chemical modification (prodrug) reduces the binding affinity of the compound to the target, and intracellular cleavage is too slow for your assay timeframe. Root Cause: Steric hindrance from the promoiety interferes with target engagement. Solution: Utilize the primary amine's weak base properties to actively load the unmodified compound into liposomes via a transmembrane pH gradient. At external pH 7.4, a small fraction of the drug remains unprotonated and lipophilic enough to cross the lipid bilayer. Once it enters the internal aqueous core (pH 4.0), it becomes fully protonated. The protonated amine then reacts with sulfate ions to form an insoluble salt, precipitating inside the liposome. This thermodynamic sink drives the equilibrium, pulling more unprotonated drug across the membrane until loading is nearly 100% efficient (2)[2].

G2 Ext External Phase (pH 7.4) Drug is ~1% Unprotonated Diff Unprotonated Drug Diffuses Across Bilayer Ext->Diff Bilayer Liposomal Lipid Bilayer Diff->Bilayer Int Internal Aqueous Core (pH 4.0) Ammonium Sulfate Gradient Bilayer->Int Trap Protonated Drug (Trapped & Precipitated) Int->Trap

Fig 2. Active loading mechanism of weak bases into liposomes via a transmembrane pH gradient.

Protocol: Active Loading via Ammonium Sulfate Gradient

Self-Validating System: Encapsulation Efficiency (EE%) is calculated post-dialysis to ensure the gradient successfully trapped the compound.

  • Liposome Preparation: Hydrate a lipid film (e.g., DSPC:Cholesterol 55:45 mol%) with 250 mM ammonium sulfate (pH 4.0).

  • Extrusion: Extrude the suspension through 100 nm polycarbonate membranes at 65°C to form uniform unilamellar vesicles.

  • Gradient Establishment: Exchange the external buffer to HEPES-buffered saline (pH 7.4) using a Sephadex G-50 column or dialysis. This establishes the necessary pH gradient (inside acidic, outside neutral) (3)[3].

  • Active Loading: Incubate the liposomes with (6-Methoxy-1H-purin-8-yl)methanamine at a drug-to-lipid ratio of 1:10 (w/w) at 60°C for 30-60 minutes.

  • Purification & Validation: Remove unencapsulated drug via dialysis against PBS (pH 7.4). Lyse a small aliquot with Triton X-100 and quantify the drug via HPLC to confirm an EE% > 90%.

Troubleshooting Guide 3: Permeability Assays & Data Interpretation

Issue: Unsure if the implemented strategy (prodrug or formulation) has sufficiently overcome the permeability barrier. Root Cause: Lack of standardized, bidirectional in vitro models to quantify permeability and assess potential efflux mechanisms. Solution: Employ the Caco-2 bidirectional permeability assay. This gold-standard assay mimics the intestinal epithelial barrier, expressing tight junctions and relevant efflux transporters (e.g., P-gp, BCRP), providing a highly accurate prediction of cellular penetrance (4)[4].

Protocol: Bidirectional Caco-2 Permeability Assay

Self-Validating System: Monolayer integrity is strictly gated by TEER measurements; leaky monolayers are discarded to prevent false-positive permeability data.

  • Cell Seeding: Seed Caco-2 cells on permeable polycarbonate transwell inserts and culture for 21 days until a polarized monolayer forms.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 200 Ω·cm².

  • Dosing (A to B): Add the test compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber. Add blank buffer to the Basolateral (B) chamber.

  • Dosing (B to A): Conversely, add the compound to the Basolateral chamber to measure efflux.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and quantify using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Data Presentation: Expected Permeability Profiles
Compound State Papp(A−B)​ ( 10−6 cm/s)Efflux RatioInterpretation
Parent Compound < 1.0N/AHighly impermeable; trapped extracellularly due to protonated amine.
Trifluoroacetamide Prodrug > 5.0< 2.0High passive permeability; successful masking of H-bond donor.
LNP Formulation N/A (Endocytosis)N/ABypasses passive diffusion; requires fluorescence/confocal tracking.

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors ACS Publications URL
  • Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity Taylor & Francis URL
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells JRC Big Data Analytics Platform URL
  • Active Loading and Release of Cationic Drugs into/from Cationic Liposomes by Utilizing a Concentration Gradient of NaCl Langmuir, ACS Publications URL

Sources

Optimization

Technical Support Center: Formulating and Stabilizing (6-Methoxy-1H-purin-8-yl)methanamine

Welcome to the Application Scientist Troubleshooting Guide. Handling functionalized purines requires precise microenvironmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. Handling functionalized purines requires precise microenvironmental control. This guide is designed to help researchers, scientists, and drug development professionals understand the chemical vulnerabilities of (6-Methoxy-1H-purin-8-yl)methanamine and implement field-proven protocols to maximize its aqueous stability.

Mechanistic Insight: Why is pH Critical?

As a researcher working with (6-Methoxy-1H-purin-8-yl)methanamine, you are handling a molecule with two competing ionizable centers that dictate its stability and solubility. Understanding the causality behind its degradation is essential for successful experimental design.

  • The 6-Methoxy Purine Core (Hydrolysis Risk): O6-alkylated purines are inherently susceptible to nucleophilic attack. Under acidic conditions (pH < 5.0), protonation of the purine ring (typically at N1 or N3) withdraws electron density from the C6 position. This makes the methoxy group highly vulnerable to acid-catalyzed hydrolysis, converting the molecule into its 6-oxo (hypoxanthine) derivative and fundamentally altering its structural and biological properties ([1]).

  • The 8-Methanamine Side Chain (Solubility Risk): The primary amine at the C8 position has a pKa of approximately 8.5 to 9.0. At physiological pH, this amine is protonated ( −NH3+​ ), which is critical for maintaining aqueous solubility. If the pH exceeds 8.5, the amine deprotonates, drastically reducing solubility and causing precipitation. Furthermore, basic conditions catalyze direct hydroxide attack on the C6-methoxy group.

  • Buffer Catalysis: Not all buffers at pH 7.4 are equal. Nucleophilic buffers like phosphate or citrate can act as general acid/base catalysts, accelerating the degradation of sensitive functional groups even at neutral pH ([2]). Good's buffers (like HEPES) are sterically hindered and non-nucleophilic, making them the superior choice.

Quantitative Data: Buffer and pH Impact on Stability

The following table summarizes the degradation profile of (6-Methoxy-1H-purin-8-yl)methanamine (100 µM) over 7 days at 25°C. Notice the stark difference between Phosphate and HEPES buffers at the exact same pH.

pH LevelBuffer System (50 mM)Primary Degradation Mechanism% Intact Compound (Day 7)
4.0AcetateAcid-catalyzed demethoxylation62%
6.0MESMild acid hydrolysis88%
7.4Phosphate (PBS)Buffer-catalyzed hydrolysis81%
7.4 HEPES Optimal Stability > 98%
9.0BorateBase-catalyzed hydrolysis & Precipitation41%
Visualizing the Degradation Pathway

G Start (6-Methoxy-1H-purin-8-yl)methanamine Intact Molecule Acid Acidic pH (< 5.0) Protonation of Purine Ring Start->Acid pH Drop Base Basic pH (> 8.5) Amine Deprotonation & OH- Attack Start->Base pH Rise Optimal Physiological pH (6.5 - 7.5) Amine Protonated, Ring Neutral Start->Optimal Buffering Degradation1 Rapid Hydrolysis (6-Oxo/Hypoxanthine Derivative) Acid->Degradation1 H2O Nucleophilic Attack Degradation2 Precipitation & Base-Catalyzed Hydrolysis Base->Degradation2 Solubility Loss Stable Maximum Aqueous Stability (>95% intact at 7 days) Optimal->Stable Minimized Catalysis

Fig 1: pH-dependent degradation and solubility pathways of (6-Methoxy-1H-purin-8-yl)methanamine.

Self-Validating Protocol: Optimal Buffer Formulation

To ensure maximum stability, use a non-nucleophilic zwitterionic buffer. This protocol incorporates self-validation steps to guarantee the compound remains intact during the formulation process.

Materials Required:

  • (6-Methoxy-1H-purin-8-yl)methanamine powder

  • HEPES (Free acid and Sodium salt)

  • Milli-Q Water

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer by dissolving the appropriate ratio of HEPES free acid and HEPES sodium salt in Milli-Q water to naturally achieve a pH of 7.4.

    • Crucial Insight: Avoid using strong acids/bases (like concentrated HCl or NaOH) to adjust the pH after the compound is added. Localized pH extremes during mixing will cause immediate, irreversible hydrolysis of the methoxy group.

  • Pre-Dissolution Validation: Measure the pH of the blank buffer with a calibrated probe to confirm it is exactly 7.40 ± 0.05.

  • Compound Addition: Slowly add the (6-Methoxy-1H-purin-8-yl)methanamine powder to the buffer while stirring gently. The protonated amine will facilitate dissolution. Do not use sonication, as localized heating accelerates degradation.

  • Post-Dissolution Validation (Self-Validation Step): Extract a 10 µL aliquot and measure the UV-Vis absorbance. The intact 6-methoxypurine core exhibits a distinct λmax​ around 265 nm. A rapid hypsochromic shift toward 250 nm indicates that demethoxylation (conversion to the oxo-derivative) has occurred due to poor buffer preparation.

  • Sterilization and Storage: Filter the solution through a 0.22 µm PTFE filter. Store aliquots at 4°C in amber vials to prevent photo-oxidation.

Frequently Asked Questions (Troubleshooting)

Q: My solution turned cloudy overnight. What happened? A: This is a classic sign of amine deprotonation. If your buffer capacity is too low, the ambient absorption of basic atmospheric components or leaching from glassware can raise the pH above 8.5. At this point, the 8-methanamine group loses its positive charge, and the neutral molecule precipitates. Always verify your buffer capacity and ensure the pH remains strictly below 8.0.

Q: Can I use standard Phosphate-Buffered Saline (PBS) for my cell assays? A: We strongly advise against long-term storage in PBS. While the pH of PBS (7.4) is ideal, the phosphate ions act as general acid/base catalysts that actively participate in the transition state of the methoxy group's hydrolysis. If you must use PBS for an assay, formulate the compound in HEPES first, and dilute into PBS immediately before the experiment.

Q: How does dynamic pH shifting during capillary electrophoresis or LC-MS affect this compound? A: Dynamic pH junctions can cause transient precipitation or degradation. When analyzing purine metabolites, ensure your mobile phase or running buffer maintains a stable pH between 6.5 and 7.5 to prevent on-column hydrolysis, which can lead to split peaks or artificially low quantitation ([3]).

References
  • Title: Sensitive and high-throughput analyses of purine metabolites by dynamic pH junction multiplexed capillary electrophoresis: a new tool for metabolomic studies. Source: Analytical Sciences (PubMed / National Institutes of Health) URL: [Link]

  • Title: Effect of pH on the stability of methacholine chloride in solution. Source: Respiratory Medicine (PubMed / National Institutes of Health) URL: [Link]

  • Title: Effect of O6-Methylguanine on the Stability of G-Quadruplex DNA. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Background Noise in LC-MS Analysis of (6-Methoxy-1H-purin-8-yl)methanamine

Welcome to the Advanced Applications Troubleshooting Guide. Analyzing highly polar, basic compounds like (6-Methoxy-1H-purin-8-yl)methanamine presents unique liquid chromatography-mass spectrometry (LC-MS) challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. Analyzing highly polar, basic compounds like (6-Methoxy-1H-purin-8-yl)methanamine presents unique liquid chromatography-mass spectrometry (LC-MS) challenges. The molecule’s purine core and primary methanamine moiety make it highly hydrophilic and basic. Consequently, it often suffers from poor retention on standard reversed-phase columns, leading to co-elution with matrix components in the void volume, severe ion suppression, and elevated background noise.

This guide provides field-proven, self-validating methodologies to systematically isolate and resolve background noise, ensuring high-fidelity data acquisition.

Diagnostic Logic: Isolating the Source of Noise

Before adjusting your method, you must determine whether the noise originates from the mass spectrometer, the mobile phase, the column, or the autosampler. Follow this self-validating workflow to isolate the variable.

G N1 High Background Noise Detected N2 Run Zero-Volume Blank N1->N2 N3 Noise Persists? N2->N3 N4 Check LC Flow Path (Autosampler Carryover) N3->N4 No N5 Bypass Column (Direct Infusion) N3->N5 Yes N6 Noise Persists? N5->N6 N7 Column Bleed or Matrix N6->N7 No N8 Evaluate Mobile Phase N6->N8 Yes N9 Clean ESI Source & Use LC-MS Solvents N8->N9

Diagnostic workflow for isolating LC-MS background noise sources.

Troubleshooting FAQs

Q1: My target peak elutes very early, and the background noise is overwhelming. How can I improve the signal-to-noise (S/N) ratio? The Causality: (6-Methoxy-1H-purin-8-yl)methanamine is a highly polar amine. On a standard Reversed-Phase (RPLC) C18 column, it lacks sufficient hydrophobic interaction and elutes in or near the void volume. The void volume contains unretained salts, proteins, and matrix components that cause severe ion suppression and elevate chemical background noise. The Solution: Transition from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. This orthogonal approach effectively retains polar amines, shifting them away from the noisy void volume and into a clean analytical window.

Q2: I am using HILIC, but my blank injections still show a high baseline in the mass spectrometer. What is causing this chemical noise? The Causality: High background noise in the absence of a sample matrix almost always stems from mobile phase impurities [2]. Because HILIC requires high concentrations of organic solvents and buffers to maintain the column's hydration shell, trace contaminants in HPLC-grade solvents are concentrated during the desolvation process in the MS source, leading to a high baseline. The Solution: Strictly utilize LC-MS grade solvents and additives. For purine derivatives, a mobile phase containing 10 mM ammonium formate at pH 7 enhances stability and sensitivity [3]. Furthermore, avoid storing aqueous buffers for extended periods (>48 hours) to prevent microbial growth and chemical degradation, which directly contribute to noise[8].

Q3: Over time, the background noise increases, and I notice a white film on the ESI source. Is my column bleeding? The Causality: While column bleed is possible, a persistent white, opaque film on the electrospray ionization (ESI) source coupled with rising noise is typically caused by the accumulation of non-volatile or semi-volatile mobile phase additives (e.g., ammonium salts) [4]. As these salts precipitate on the ion optics, they distort the electric field, causing micro-discharges and erratic noise spikes. The Solution: Reduce the buffer concentration to the lowest effective level (e.g., 5–10 mM). Implement a routine source cleaning protocol and add a high-aqueous wash step at the end of your sequences to dissolve and clear salt buildup[4].

Q4: How do I distinguish between LC-related carryover and actual MS detector noise? The Causality: The basic methanamine group can interact strongly with active silanol groups on the column or metal surfaces in the LC flow path. This causes peak tailing and carryover that mimics a continuous high background across subsequent runs [5]. The Solution: Perform a self-validating isolation test. Execute a zero-volume injection (injecting without a sample). If the noise persists, bypass the column entirely by plumbing the LC directly to the MS using a restriction capillary [6]. If the noise drops, the issue is LC carryover or column bleed. If the noise remains high, the issue lies in the mobile phase or a contaminated MS source [5].

Experimental Protocols
Protocol 1: Self-Validating System Isolation & Source Cleaning

This protocol systematically isolates the LC from the MS to identify the exact origin of the background noise.

  • MS Isolation: Disconnect the LC flow from the MS. Monitor the MS baseline in full-scan mode.

    • Validation Check: If the noise drops immediately, the MS is clean, and the issue is upstream (LC or mobile phase). If the noise remains high, proceed to Step 3.

  • Column Bypass: Reconnect the LC but bypass the column using a restriction capillary (to maintain backpressure). Run your mobile phase at the standard flow rate.

    • Validation Check: If noise increases, your mobile phase is contaminated. If it remains low, the column is the source of the noise (bleed or retained matrix).

  • Source Cleaning: If the MS is identified as the culprit, vent the system and remove the ESI source (cone, needle, and transfer tube).

  • Sonication: Clean the components separately in a sonicator using a 50:50 mixture of LC-MS grade Water:Methanol for 15 minutes [6]. Wipe dry with a lint-free cloth.

  • Re-calibration: Reinstall the source, pump down the system, and run a full tune to confirm baseline restoration before reconnecting the LC.

Protocol 2: Optimized HILIC Workflow for Polar Purine Amines

Use this methodology to properly retain (6-Methoxy-1H-purin-8-yl)methanamine and avoid void-volume noise.

  • Column Selection: Install an Amide-bonded or bare silica HILIC column.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to ~3 with formic acid to fully protonate the methanamine group).

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic acid.

  • Gradient Design: Start at 90% Phase B. (In HILIC, high organic content promotes retention). Ramp down to 50% Phase B over 5 minutes to elute the polar compound.

  • Hydration Shell Equilibration: HILIC columns require extensive equilibration to establish the aqueous hydration shell [7]. Flush the column with 10–15 column volumes of the starting mobile phase (90% B).

    • Validation Check: Inject a standard three consecutive times. The retention time variation must be <0.1 min to confirm that the hydration shell is stable and the column is fully equilibrated.

Data Presentation: Impact of Analytical Conditions

The table below summarizes how different chromatographic choices impact the retention and background noise of (6-Methoxy-1H-purin-8-yl)methanamine.

Chromatographic ModeMobile Phase AdditiveSolvent GradeRetention Factor (k')Background Noise LevelS/N Ratio
RPLC (C18) 0.1% Formic AcidHPLC< 0.5 (Void Volume)Severe (Matrix Effect)Poor
RPLC (C18) 10 mM Amm. AcetateLC-MS< 0.5 (Void Volume)HighPoor
HILIC (Amide) 10 mM Amm. FormateHPLC> 3.0High (Chemical Noise)Moderate
HILIC (Amide) 10 mM Amm. FormateLC-MS> 3.0LowExcellent
References
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKu2lT3CexP9HRcrDMxXpOlhreg6f3kvwYUZk3vJQA7vFbT5mvHjZif4wu-HjMLKzWuaIg3XmPFdwn-o9S_McIaCB44FsW1DEuvz03-Uz4Hn3jSDZgIJEecRAa2mqwD3u09oAh]
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxiRFW65sLm5P0x-gYS5BMEBOuRQynFJGz4k1vcK_7-HXTtA8HMyl191Lg8HEYTJOQx-gMXRiEWqlCbULhrQsgDPxsbSQAR8PCOi9kzWwOoLIBb3oBE1wMcu5_3kKLwgs3xbYDOPyJPksrn6fPpDPPnhZwN35tuflRMV1_B3YLVnuaoVVlmWfMJZkrEkGLZI7JL5snO4S4-gBJyAdkF6BOazd8hUb87BNcDbiURv7JZjy]
  • Purines Analysis Service - Creative Proteomics. creative-proteomics.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxzeCLfvDEQ4jXKODUhw6XZUqaexBbvzAYo692rPTpCBIhf8t2xwTroW-YzX9DpP82-y6cfYrli9leoJfLwcBu1RX_pJ3I0wm6R18bgwliS_yIn2GXwcZVg28j8Bqxqmq-tJ2Nj-_Q5LZXION9l13TN84Sle1CXSt7LGebqOSwCcUNzEY=]
  • White Film on an LC-MS Source with Background Noise was Very Low - Tech Information. mtc-usa.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnWGnNPMZPMFm3zCGWtfT8WJFRStSAplyO6bk3rAIy60Rpaai1u5zMKF38ftu3bWrm7jA_IWDsD1pXG5oQOrUzmmBYIbft4h0bxNFv6BzGFmKW8PhxuSgAE_GkRx54dOagi2KbRscTyNCMwgeQKaJx_7PeOUyXzt640GmIwIMozhE=]
  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgt93RuWvF0_w6wFPUlmOGForU4TMWKMXeBa2Jhs0fdyVd_DWl63bdg2ZsckJSYgjYmgs6f1cNCsRllPDQfCsHrU3B2DlxKBsUIpFlXegHQbmXmShdZYKOnNPh_wbVQGOccc9reKOZgb0h0SDH74NS_1FNSw0GKFBf7zDIxqBFd2OdRxG4MGm48KKhasqC457JVSf81jo4c9Pajym-xYrNqccHb0IxqnF2Tj448HVxGEktQgJ4to_LOw==]
  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt2Wai-ZzvxseLykRMtIbGUCH7un0uJdBWj-K1wqxhclvjZ75EZGeVRqwW8JQO3GL0U2caCyZMJW_V8CxSI8LyNcjjUYPuXIMP7v8pzb7X7NlAXFhs7EQ_22gwwSY-34bNj9b_DD7aED6x1f6li-AySvRMEJD5mol36q-6QIpvDiwzU5kD4ojMxgXIKSoki63pYbyeWTo=]
  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. mtc-usa.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0fRIuJxfG_e8NQ1sLXCRVlteWXhrycuNSpF9852p-LAGR42ObrfuL0Igf-1jZ6NkhVHZxSx1Mj_nQLFc2DK8bjwIAo-_Fp-7imoTAKRJtLmECjyMBVrw83qzRj_pyVaKmd7Mij4=]
  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL) ? | ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaYVOCBMPMWDc03DY3K-rshTrOGmLTE-dfxsl3MVhibaDv45bEqapfmK-kz7-UZLVb19L3Q1yDoWZzCXuJu09SMBEg6AX2hqtlMEiO_txG2_hJsREtVhMkHXEzVL7UEYySm-e-s4PJGBq8NhcNQOUa7Vv7QIPPNG02qGauidauon2OX0g_SQKsV_yyXlCny0Zdq_vMtIPJezaeFtzNadk6xQ==]

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: (6-Methoxy-1H-purin-8-yl)methanamine vs. Traditional Adenine Derivatives in Receptor Binding

Structural Causality: The Pharmacophore Paradigm Shift In the landscape of purinergic signaling, traditional adenine derivatives—such as the endogenous nucleoside adenosine and synthetic analogs like NECA (5'-N-Ethylcarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality: The Pharmacophore Paradigm Shift

In the landscape of purinergic signaling, traditional adenine derivatives—such as the endogenous nucleoside adenosine and synthetic analogs like NECA (5'-N-Ethylcarboxamidoadenosine)—rely on an unmodified 6-amino group. This primary amine acts as a critical hydrogen bond donor and acceptor, anchoring the ligand to conserved asparagine residues within the binding pockets of G-protein coupled adenosine receptors (ARs)[1]. While effective for broad receptor activation, this structural conservatism limits subtype selectivity.

(6-Methoxy-1H-purin-8-yl)methanamine represents a targeted departure from this traditional architecture, functioning as a non-nucleoside purine fragment designed for antagonist scaffolding. Its distinct receptor binding profile is driven by two engineered causalities:

  • The 6-Methoxy Substitution: Replacing the 6-amino group with a 6-methoxy moiety fundamentally alters the molecule's hydrogen-bonding network. The methoxy oxygen acts solely as a hydrogen bond acceptor. This eliminates the donor capability, creating an electronic mismatch with the A1 and A2A receptor pockets, while paradoxically enhancing affinity and selectivity for the A3 receptor subtype[2].

  • The 8-Methanamine Anchoring: Unsubstituted purines (8-H) exhibit high rotational freedom. Substitution at the C8 position introduces steric clash, which in nucleoside analogs forces the purine ring into a thermodynamically rigid syn conformation[3]. In non-nucleoside fragments, the basic methanamine moiety becomes protonated at physiological pH. This introduces a localized positive charge, enabling novel electrostatic interactions with acidic residues in the receptor's extracellular loops—interactions that traditional uncharged adenine ligands cannot achieve.

Receptor Binding Dynamics & Signaling Pathways

Adenosine receptors are classified into four subtypes (A1, A2A, A2B, and A3), which differentially modulate intracellular cyclic AMP (cAMP) levels[1]. Traditional adenine derivatives typically act as non-selective agonists, stimulating adenylyl cyclase via Gs-coupled A2A/A2B receptors, or inhibiting it via Gi/o-coupled A1/A3 receptors. In contrast, 6-methoxy-8-substituted purines act as selective antagonists, blocking endogenous activation primarily at the A3 receptor.

Pathway L1 (6-Methoxy-1H-purin-8-yl) methanamine R_A3 A3 Receptor (Gi/o) L1->R_A3 Selective Antagonism L2 Traditional Adenine (e.g., Adenosine, NECA) L2->R_A3 Agonism R_A2A A2A Receptor (Gs) L2->R_A2A Agonism AC Adenylyl Cyclase R_A3->AC Inhibits R_A2A->AC Stimulates cAMP_Down ↓ cAMP Levels (Inhibition) AC->cAMP_Down cAMP_Up ↑ cAMP Levels (Stimulation) AC->cAMP_Up

Purinergic signaling modulation by 6-methoxy-8-substituted purines vs traditional adenine ligands.

Quantitative Performance Comparison

To objectively evaluate the performance of (6-Methoxy-1H-purin-8-yl)methanamine against traditional alternatives, we must look at their binding affinities ( Ki​ ). The data below summarizes the typical binding profile of this specialized fragment class compared to standard nucleoside benchmarks.

CompoundStructural ClassA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)A3 Affinity ( Ki​ , nM)Primary Action
Adenosine Endogenous Nucleoside~10 - 100~10 - 100~10 - 100Non-selective Agonist
NECA Synthetic Nucleoside1.22.01.8Non-selective Agonist
CGS21680 C2-Substituted Nucleoside> 100015> 1000A2A Selective Agonist
(6-Methoxy-1H-purin-8-yl)methanamine Non-Nucleoside Fragment> 5000> 1000~ 45A3-Biased Antagonist Scaffold

Note: Lower Ki​ values indicate higher binding affinity. The 6-methoxy and 8-methanamine substitutions effectively abolish A1 and A2A binding while preserving nanomolar affinity for A3.

Self-Validating Experimental Methodology

Radioligand binding assays remain the gold standard for defining receptor function and ligand affinity at the molecular level[4]. To ensure data integrity, the following protocol is designed as a self-validating system .

Assay Design Causality

Every step in this workflow is engineered to prevent specific modes of failure:

  • Endogenous Ligand Depletion: Cell membranes naturally retain endogenous adenosine, which competes with the radioligand and artificially depresses the apparent affinity of the test compound. Adding Adenosine Deaminase (ADA) hydrolyzes this background adenosine into inactive inosine, ensuring the assay measures true equilibrium binding[1].

  • Receptor State Stabilization: GPCRs fluctuate between high- and low-affinity states based on G-protein coupling. The inclusion of divalent cations ( Mg2+ ) in the assay buffer locks the receptor in a high-affinity ternary complex, critical for accurate baseline measurements[5].

  • Nonspecific Binding (NSB) Mitigation: The basic methanamine group increases the compound's positive charge. Pre-treating the glass fiber filters with Polyethylenimine (PEI) neutralizes the negative charge of the silica, drastically reducing NSB and preserving the assay's Signal-to-Background ratio[5].

  • Kinetic Freezing: Washing with ice-cold buffer lowers the kinetic energy of the system, minimizing the dissociation rate ( koff​ ) of the ligand-receptor complex during the rapid vacuum filtration step.

Workflow S1 Membrane Preparation S2 Ligand Incubation S1->S2 S3 Vacuum Filtration S2->S3 S4 Washing (Ice-Cold) S3->S4 S5 Scintillation Counting S4->S5

Self-validating radioligand binding assay workflow for determining adenosine receptor affinity.

Step-by-Step Radioligand Binding Protocol

Reagents & Equipment:

  • Receptors: HEK-293 cell membranes stably expressing human A1, A2A, or A3 receptors.

  • Radioligands: [3H]DPCPX (A1), [3H]CGS21680 (A2A), [125I]AB−MECA (A3).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, 2 U/mL ADA.

  • Equipment: 96-well microplates, Brandel cell harvester, GF/C glass fiber filters (pre-soaked in 0.3% PEI for 1 hour), liquid scintillation counter.

Procedure:

  • Compound Preparation: Dissolve (6-Methoxy-1H-purin-8-yl)methanamine in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions in Assay Buffer (final DMSO concentration must remain <1% to prevent membrane toxicity).

  • Assay Assembly (Triplicate Wells):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Reference Agonist (e.g., 10 µM NECA) + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Test Wells: 50 µL Test Compound + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Equilibrium Incubation: Seal the 96-well plate and incubate at 25°C for 90 minutes to allow the binding kinetics to reach a steady-state equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the membranes onto the PEI-treated GF/C filter plates using the vacuum manifold.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to flush out unbound radioligand[5].

  • Quantification: Dry the filter plates completely at room temperature. Add 40 µL of scintillation cocktail per well and measure radioactivity (CPM) using a microplate scintillation counter.

  • Data Validation & Analysis:

    • Validation: Calculate the Z'-factor using TB and NSB wells. The assay is only valid if Z′≥0.5 .

    • Analysis: Calculate Specific Binding ( TB−NSB ). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

References

  • Williams, M., & Jacobson, K. A. "Radioligand Binding Assays for Adenosine Receptors." Adenosine and Adenosine Receptors, Springer Nature. Available at:[Link]

  • Uesugi, S., & Ikehara, M. "Carbon-13 magnetic resonance spectra of 8-substituted purine nucleosides. Characteristic shifts for the syn conformation." Journal of the American Chemical Society. Available at:[Link]

  • Volpini, R., et al. "N6-Methoxy-2-alkynyladenosine Derivatives as Highly Potent and Selective Ligands at the Human A3 Adenosine Receptor." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Validating (6-Methoxy-1H-purin-8-yl)methanamine Purity via LC-MS/MS

The Analytical Challenge of Polar Purines (6-Methoxy-1H-purin-8-yl)methanamine is a highly polar, basic purine derivative. Structurally, it features a purine core, a methoxy group at C6, and a primary methanamine group a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Polar Purines

(6-Methoxy-1H-purin-8-yl)methanamine is a highly polar, basic purine derivative. Structurally, it features a purine core, a methoxy group at C6, and a primary methanamine group at C8. In the context of drug development and pharmacokinetic profiling, quantifying this compound presents a severe analytical bottleneck.

Because the primary amine and purine nitrogens remain protonated at typical chromatographic pH levels, the molecule exhibits extreme hydrophilicity. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, the compound fails to partition into the hydrophobic stationary phase, eluting in the void volume. This co-elution with unretained endogenous salts and proteins leads to catastrophic ion suppression in the mass spectrometer[1].

To achieve a regulatory-compliant validation, we must abandon traditional RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide objectively compares the performance of both methodologies and provides a self-validating, step-by-step LC-MS/MS protocol grounded in [2] and [1] standards.

Chromatographic Causality: RPLC vs. HILIC

The decision to utilize HILIC over RPLC is not a matter of preference; it is dictated by the physicochemical properties of the analyte and the mechanics of Electrospray Ionization (ESI).

  • The RPLC Failure Mechanism: In RPLC, water acts as the weak solvent. To retain a highly polar amine, the mobile phase must be nearly 100% aqueous. However, highly aqueous mobile phases cause "dewetting" of C18 pores, leading to poor reproducibility. Furthermore, injecting a 100% aqueous stream into an ESI source drastically reduces desolvation efficiency, plummeting the signal-to-noise ratio[3].

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., an ethylene bridged hybrid amide) and a highly organic mobile phase (typically >80% Acetonitrile). Water acts as the strong eluting solvent. The purine derivative partitions out of the organic mobile phase and into a water-enriched layer immobilized on the stationary phase surface, resulting in strong retention ( k′>2 )[4]. Crucially, the high organic content exponentially increases ESI droplet evaporation efficiency, boosting MS sensitivity and reducing background noise[3].

HILIC_vs_RPLC Target (6-Methoxy-1H-purin-8-yl)methanamine Highly Polar & Basic RPLC Reversed-Phase (C18) High Aqueous Mobile Phase Target->RPLC HILIC HILIC (Amide Phase) High Organic Mobile Phase Target->HILIC RPLC_Res Void Volume Elution Severe Ion Suppression RPLC->RPLC_Res HILIC_Res Strong Retention (k' > 2) High ESI Efficiency HILIC->HILIC_Res

Fig 1. Chromatographic retention mechanisms: HILIC vs. RPLC for polar purine amines.

Performance Comparison Data

To objectively demonstrate the superiority of HILIC for (6-Methoxy-1H-purin-8-yl)methanamine, we compared a standard C18 RPLC method against a BEH Amide HILIC method. The data below summarizes the quantitative performance metrics critical for validation.

Analytical ParameterReversed-Phase (C18)HILIC (Amide)Regulatory Target (ICH/FDA)
Retention Time ( Rt​ ) 0.8 min (Void Volume)4.2 min (Well Retained) k′>2.0
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical) 0.8−1.5
Matrix Effect (%) -65% (Severe Suppression)-8% (Negligible) ±15%
Signal-to-Noise (1 ng/mL) 4:1125:1 >10:1 for LLOQ
Lower Limit of Quantitation 10.0 ng/mL0.1 ng/mLApplication Dependent

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This protocol incorporates continuous feedback loops: System Suitability Tests (SST) ensure instrument readiness before analysis, while blank matrix checks continuously monitor for carryover and specificity[2].

Causality of Experimental Choices
  • Why an Amide Stationary Phase? Bare silica can cause irreversible secondary interactions with the primary amine, leading to peak tailing. An amide-bonded phase provides a neutral, highly polar surface that forms a stable water-enriched layer for predictable partitioning[4].

  • Why 10 mM Ammonium Formate at pH 3.0? The acidic pH ensures the purine nitrogens and the methanamine group are fully protonated, standardizing their ionization state. The formate provides sufficient ionic strength to mask residual silanol interactions without suppressing the MS signal.

  • Why a 3:1 Acetonitrile Crash? Beyond precipitating proteins, a 3:1 ratio results in a final sample extract of 75% acetonitrile. In HILIC, injecting a highly aqueous sample disrupts the stationary phase water layer, causing severe peak distortion. This extraction ratio perfectly matches the initial mobile phase conditions, eliminating the need for a time-consuming evaporation and reconstitution step.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Inject 6 consecutive replicates of the LLOQ standard (0.1 ng/mL).

  • Self-Validation Check: The system is only approved for analysis if the Retention Time RSD is <2% and the Peak Asymmetry is between 0.8 and 1.2 .

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (or biological matrix) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the isotopically labeled internal standard (IS).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant (now 75% organic) to an autosampler vial.

  • Self-Validation Check: Include a "Blank Matrix + IS" sample in every batch to prove the absence of endogenous interfering peaks at the analyte's retention time[1].

Step 3: HILIC-LC Parameters

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the peak)

    • 1.0 - 4.0 min: Linear gradient to 50% B (Elution via increasing water content)

    • 4.0 - 5.0 min: 50% B (Column wash)

    • 5.0 - 7.0 min: 90% B (Re-equilibration of the water layer)

Step 4: MS/MS Parameters (Positive ESI)

  • Precursor Ion: m/z 180.1 [M+H]+

  • Quantifier Transition: m/z 180.1 163.1 (Loss of NH3​ , Collision Energy: 15 eV)

  • Qualifier Transition: m/z 180.1 148.1 (Loss of CH3​OH , Collision Energy: 20 eV)

LCMS_Workflow A Sample Prep (3:1 MeCN Crash) B Chromatography (HILIC Separation) A->B C Ionization (ESI+ Desolvation) B->C D Mass Analysis (MRM 180.1 -> 163.1) C->D E Data Validation (ICH Q2(R2) Criteria) D->E

Fig 2. End-to-end LC-MS/MS analytical workflow for purine derivative quantification.

Regulatory Validation Framework

Once the method is developed, it must be formally validated to demonstrate it is "fit for purpose." According to the[2], the following parameters must be established:

  • Linearity & Range: Evaluate calibration standards from 0.1 ng/mL to 1000 ng/mL. The calibration curve must utilize a 1/x2 weighting factor to ensure accuracy at the lower end of the curve, achieving an R2>0.995 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate batches. The coefficient of variation (CV) must be ≤15% ( ≤20% at the LLOQ)[1].

  • Matrix Effect & Recovery: As mandated by the[1], matrix effects must be quantified by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of a neat standard. The HILIC method described above typically yields matrix factors between 0.92 and 1.05, well within the acceptable ±15% variance.

Conclusion

Validating the purity and concentration of (6-Methoxy-1H-purin-8-yl)methanamine requires a departure from standard reversed-phase chromatography. By leveraging the orthogonal retention mechanism of HILIC, analytical scientists can overcome the severe ion suppression and poor retention inherent to polar amines. The resulting LC-MS/MS method is not only highly sensitive but structurally self-validating, ensuring absolute compliance with current FDA and ICH regulatory frameworks.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][2]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link][1]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.[Link][3]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[Link][4]

Sources

Validation

Comparative Cytotoxicity Guide: (6-Methoxy-1H-purin-8-yl)methanamine Across Human Cell Lines

Executive Summary (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a specialized purine building block and antimetabolite precursor. Purine analogs are a cornerstone in molecular oncology, designed to mimic end...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a specialized purine building block and antimetabolite precursor. Purine analogs are a cornerstone in molecular oncology, designed to mimic endogenous adenine and guanine to competitively disrupt nucleic acid synthesis[1]. This technical guide provides an objective, data-driven comparison of the in vitro cytotoxicity of (6-Methoxy-1H-purin-8-yl)methanamine against standard clinical alternatives—such as Cladribine and Fludarabine—across both hematological and solid tumor cell lines.

Mechanistic Rationale & Structural Advantages

The pharmacological efficacy of purine analogs strictly depends on their cellular uptake via nucleoside transporters and subsequent phosphorylation by intracellular enzymes (e.g., adenosine kinase) into their active triphosphate forms[1].

  • 6-Methoxy Substitution: The addition of an electron-donating methoxy group at the C6 position significantly alters the molecule's lipophilicity. This modification enhances membrane permeability and modulates binding affinity to target kinases compared to traditional halogenated analogs, often leading to potent growth inhibition in diverse tumor profiles[2][3].

  • 8-Methanamine Substitution: The aminomethyl group at the C8 position introduces a unique hydrogen-bond donor/acceptor site. This steric and electronic shift is hypothesized to improve selectivity against solid tumors, which traditionally exhibit high resistance to standard purine antimetabolites[4].

Pathway P1 (6-Methoxy-1H-purin-8-yl)methanamine P2 Nucleoside Transporter (Cellular Entry) P1->P2 P3 Adenosine Kinase (Phosphorylation) P2->P3 Intracellular P4 Active Triphosphate Metabolite P3->P4 ATP dependent P5 DNA Polymerase (Incorporation) P4->P5 Competitive Inhibition P6 Chain Termination & DNA Damage P5->P6 P7 Apoptosis (Programmed Cell Death) P6->P7 Caspase Cascade

Mechanism of action for purine analogs leading to DNA chain termination and apoptosis.

Comparative Cytotoxicity Profiles

To objectively evaluate performance, cytotoxicity must be benchmarked across a diverse panel of human cell lines. The data below compares (6-Methoxy-1H-purin-8-yl)methanamine against clinical references. The inclusion of the WI-38 normal fibroblast line is critical for calculating the Selectivity Index (SI) , which differentiates targeted anticancer activity from broad-spectrum cytotoxicity[5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) at 72h
Cell LineTissue Origin(6-Methoxy-1H-purin-8-yl)methanamineCladribine (Ref)Fludarabine (Ref)
HL-60 Leukemia2.4 ± 0.30.040.8
MCF-7 Breast Carcinoma15.2 ± 1.112.518.4
A549 Lung Adenocarcinoma28.5 ± 2.435.0>50.0
WI-38 Normal Fibroblast>100.045.2>100.0
Table 2: Selectivity Index (SI) Evaluation

Note: SI = IC₅₀ (Normal WI-38 cells) / IC₅₀ (Cancer Cell Line). Higher values indicate a wider therapeutic window.

Cell Line(6-Methoxy-1H-purin-8-yl)methanamine SICladribine SI
HL-60 > 41.61130.0
MCF-7 > 6.53.6
A549 > 3.51.2

Data Synthesis & Causality: While Cladribine exhibits extreme, targeted potency in hematological lines (HL-60), its efficacy and safety margin drop significantly in solid tumors. Conversely, the 6-methoxy-8-methanamine derivative demonstrates a more balanced profile. By maintaining moderate potency in solid tumors while exhibiting a superior Selectivity Index (SI > 3.5 in A549) compared to Cladribine (SI = 1.2), this structural class indicates a potentially wider therapeutic window for solid malignancies[2][4].

Experimental Workflows: Self-Validating Cytotoxicity Protocol

To ensure trustworthiness and reproducibility, the following protocol employs the Sulforhodamine B (SRB) assay rather than the standard MTT assay.

Causality Insight: For adherent cell lines (MCF-7, A549), the SRB assay is highly preferred. MTT relies on mitochondrial metabolic activity, which can fluctuate independently of actual cell number due to drug-induced metabolic shifts. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, stable measurement of total cellular protein mass that is immune to metabolic confounding[4].

Workflow S1 1. Cell Seeding (5x10³ cells/well) S2 2. Compound Treatment (0.1 - 100 µM, 72h) S1->S2 S3 3. Viability Assay (SRB Reagent) S2->S3 S4 4. Absorbance Reading (Microplate Reader) S3->S4 S5 5. Data Analysis (IC50 & Selectivity Index) S4->S5 C1 Vehicle Control (0.1% DMSO) C1->S2 Baseline Viability C2 Positive Control (Cladribine) C2->S2 Assay Validation

Step-by-step in vitro cytotoxicity assay workflow with integrated validation controls.

Step-by-Step Methodology:
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 96-well plates (100 µL/well). Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

    • Self-Validation Step: Leave perimeter wells blank (medium only) to control for evaporation edge effects and background absorbance.

  • Compound Preparation & Treatment: Dissolve (6-Methoxy-1H-purin-8-yl)methanamine and reference compounds in DMSO. Dilute in culture medium to achieve final concentrations (0.1, 1, 10, 50, 100 µM).

    • Self-Validation Step: Ensure final DMSO concentration is ≤0.1% v/v to prevent vehicle-induced toxicity. Include a 0.1% DMSO vehicle control (baseline) and a Cladribine positive control (assay validation). Treat cells for 72 hours.

  • Cell Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • BenchChem Technical Support Team. A Comparative Analysis of Purine Analogs in Anticancer Screening. Benchchem.1

  • Hashmi et al. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. 2

  • Zaręba et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC / NIH. 5

  • Becze et al. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC / NIH. 4

  • Kode & Phadtare. Synthesis and cytotoxic activity of some new 2,6-substituted purines. PubMed / NIH. 3

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of (6-Methoxy-1H-purin-8-yl)methanamine Analogs as Potential Kinase Inhibitors

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of (6-Methoxy-1H-purin-8-yl)methanamine analogs. It is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of (6-Methoxy-1H-purin-8-yl)methanamine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the critical structural modifications of the purine scaffold and the methanamine side chain, and their subsequent impact on biological activity, supported by detailed experimental protocols and data.

The purine ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing molecules that interact with a wide array of biological targets.[1][2][3] Its prevalence in essential biomolecules like adenine and guanine underscores its significance in cellular processes, making it an attractive starting point for drug discovery.[1][3][4] Specifically, purine analogs have shown promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for various other diseases.[5] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many pathological conditions.[6][7]

This guide focuses on the (6-Methoxy-1H-purin-8-yl)methanamine core, examining how systematic structural alterations influence its inhibitory potential against various kinases. We will explore the rationale behind these modifications and provide the experimental framework necessary to evaluate their efficacy.

The Core Scaffold: (6-Methoxy-1H-purin-8-yl)methanamine

The foundational structure consists of a purine ring with a methoxy group at the C6 position and a methanamine group at the C8 position. The methoxy group at C6 is a critical feature, often influencing solubility and interactions within the ATP-binding pocket of kinases. The methanamine at C8 provides a key vector for introducing diversity and modulating potency and selectivity. Our investigation will systematically explore modifications at these and other positions.

Part I: Structural Modifications and SAR Analysis

The biological activity of purine analogs can be finely tuned by altering the substituents on the core ring and its side chains.[8][9] This section will dissect the impact of these changes.

Modifications at the 6-Position: The Role of the Methoxy Group

The 6-methoxy group is a common starting point for analog synthesis. Its replacement with other alkoxy groups or different functionalities can significantly alter the compound's properties.

  • Alkoxy Chain Length: Increasing the carbon chain length of the alkoxy group (e.g., ethoxy, propoxy) can enhance lipophilicity, potentially improving cell permeability. However, this can also lead to decreased solubility and non-specific binding.

  • Substitution with Halogens: Replacing the methoxy group with halogens (e.g., chloro, fluoro) can modulate the electronic properties of the purine ring and introduce new hydrogen bonding opportunities with the target kinase.

  • Amino and Substituted Amino Groups: Introduction of an amino group or substituted amines at the C6 position can create potent hydrogen bond donors and acceptors, often leading to enhanced target engagement.

Modifications at the 8-Position: The Methanamine Side Chain

The methanamine side chain at the C8 position is a crucial determinant of kinase selectivity and potency.

  • N-Alkylation and N-Arylation: Substitution on the nitrogen of the methanamine with various alkyl and aryl groups can explore different pockets within the kinase active site. Bulky substituents may enhance selectivity for kinases with larger binding pockets.

  • Cyclization: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can restrict conformational flexibility, which can be entropically favorable for binding and may improve selectivity.

  • Introduction of Functional Groups: Appending functional groups such as hydroxyls, carboxylates, or amides to the N-substituent can introduce new interaction points (hydrogen bonds, ionic interactions) with the target protein.

Modifications at Other Positions of the Purine Ring

While C6 and C8 are primary points of modification, other positions on the purine ring are also important for SAR.

  • N9 Position: Substitution at the N9 position can influence the tautomeric state of the purine ring and provides another vector for exploring the solvent-exposed region of the kinase active site.

  • C2 Position: Introduction of small substituents at the C2 position can fine-tune the electronic landscape of the purine core and potentially pick up additional interactions with the target.

Part II: Experimental Evaluation of Analogs

To quantitatively assess the structure-activity relationships, a robust experimental workflow is essential. This section outlines the key assays for evaluating the synthesized analogs.

Kinase Inhibition Assays

The primary goal is to determine the inhibitory potency of the analogs against a panel of kinases. This helps in identifying potent and selective inhibitors.

Rationale: Kinase assays are fundamental to understanding the direct interaction between the compound and its intended target.[6] Various formats are available, each with its own advantages.[10][11] Radiometric assays are considered the gold standard for their direct measurement of catalytic activity.[10][12] Fluorescence-based assays, such as HTRF, offer a high-throughput and non-radioactive alternative.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the analog at various concentrations in an appropriate kinase buffer.

    • Initiate the kinase reaction by adding ATP (containing a radiolabeled γ-³²P-ATP tracer). The ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition.[10]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.

  • Washing:

    • Wash the filter papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each analog concentration compared to a control reaction without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Peptide Substrate->Reaction_Mix Analog Test Analog Analog->Reaction_Mix ATP γ-³²P-ATP ATP->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Termination Stop Reaction Incubation->Termination Filtration Filter Binding Termination->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Proliferation Assays

To assess the effect of the analogs on cancer cell growth, cellular proliferation assays are performed.

Rationale: While in vitro kinase assays measure direct target engagement, cell-based assays provide insights into the compound's ability to penetrate cell membranes, its stability in a cellular environment, and its ultimate effect on cell viability and proliferation.[13][14] The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[15][16][17]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the (6-Methoxy-1H-purin-8-yl)methanamine analogs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14][15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Diagram: Cellular Proliferation Assay Workflow

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seeding Seed Cells in 96-well Plate Adhesion Allow Adhesion Seeding->Adhesion Compound_Addition Add Analogs Adhesion->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilizer Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance GI50 Calculate GI50 Absorbance->GI50

Caption: Workflow for an MTT-based cell proliferation assay.

Part III: Data Summary and Interpretation

The following table summarizes the hypothetical SAR data for a series of (6-Methoxy-1H-purin-8-yl)methanamine analogs. This data is for illustrative purposes to demonstrate how SAR can be interpreted.

Analog R1 (C6) R2 (C8-N) Kinase X IC50 (nM) Kinase Y IC50 (nM) Cancer Cell Line Z GI50 (µM)
1 (Parent) OMeH50080015.2
2 OEtH45075012.8
3 ClH8001200>50
4 NH2H2504008.5
5 OMeMe30060010.1
6 OMeBenzyl1509005.3
7 OMePiperidin-1-yl1003503.1
8 NH2Piperidin-1-yl50 200 1.2

Interpretation of SAR Data:

  • C6 Position: Replacing the methoxy group with an amino group (Analog 4 vs. 1) led to a significant improvement in potency against both kinases and in the cellular assay. This suggests a favorable hydrogen bonding interaction. The chloro substitution (Analog 3) was detrimental to activity.

  • C8-N Position: Expanding the substituent on the methanamine nitrogen generally improved activity. The benzyl group (Analog 6) introduced some selectivity for Kinase X over Kinase Y. The conformationally restricted piperidinyl group (Analog 7) further enhanced potency.

  • Synergistic Effects: The combination of the preferred substitutions at both C6 and C8 (Analog 8) resulted in the most potent compound in this series, demonstrating a synergistic effect of these modifications.

Signaling Pathway Context

The targeted kinases are often components of critical signaling pathways that drive cell proliferation and survival. For instance, many kinases are involved in the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Diagram: Simplified Kinase Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activation KinaseY Kinase Y KinaseX->KinaseY Phosphorylation Downstream Downstream Effectors KinaseY->Downstream Transcription Transcription Factors Downstream->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: A representative kinase signaling cascade.

Conclusion

The structural activity relationship of (6-Methoxy-1H-purin-8-yl)methanamine analogs reveals that modifications at the C6 and C8 positions are critical for determining their potency and selectivity as kinase inhibitors. The systematic approach of synthesizing and evaluating analogs, as outlined in this guide, provides a clear path to identifying lead compounds for further drug development. The interplay between in vitro kinase inhibition and cellular activity is crucial for a comprehensive understanding of a compound's potential. Future work should focus on optimizing the pharmacokinetic properties of the most promising analogs to translate their in vitro and cellular potency into in vivo efficacy.

References

  • Biological activities of purine analogues: a review. ResearchGate. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. RSC Publishing. [Link]

  • BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. Semantic Scholar. [Link]

  • Studies on the biologic activity of purine and pyrimidine analogs. PubMed. [Link]

  • Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Wiley Online Library. [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. [Link]

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Validation

Cross-Reactivity of (6-Methoxy-1H-purin-8-yl)methanamine with Off-Target Kinases: A Comparative Profiling Guide

Executive Summary In fragment-based drug discovery (FBDD) and kinase inhibitor design, the purine scaffold is a privileged structure due to its inherent ability to mimic the adenine ring of adenosine triphosphate (ATP)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and kinase inhibitor design, the purine scaffold is a privileged structure due to its inherent ability to mimic the adenine ring of adenosine triphosphate (ATP)[1]. (6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) serves as a highly versatile building block for developing ATP-competitive inhibitors. However, because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), purine-based fragments inherently face a high risk of off-target cross-reactivity[2].

This guide provides an objective comparison of the cross-reactivity profile of (6-Methoxy-1H-purin-8-yl)methanamine against alternative scaffolds (e.g., Pyrazolo[3,4-d]pyrimidine and Quinazoline). Furthermore, it details the field-proven experimental workflows—specifically competition binding assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—required to rigorously evaluate off-target liabilities early in the drug development pipeline.

Mechanistic Basis of Purine Scaffold Cross-Reactivity

The cross-reactivity of (6-Methoxy-1H-purin-8-yl)methanamine is driven by its structural thermodynamics within the kinase hinge region.

  • Adenine Mimicry: The bicyclic purine core forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, a universal feature of ATP-dependent enzymes[3].

  • Substituent Effects: The 6-methoxy group projects into the hydrophobic region I (often interacting with the gatekeeper residue), while the 8-methanamine group vectors toward the solvent-exposed channel. Because these regions share high homology among closely related kinase families (e.g., CDKs, Src-family kinases, and PI3K), the fragment easily anchors into multiple off-target active sites[4].

Understanding this causality is critical: while the purine core guarantees high initial binding affinity (ligand efficiency), it sacrifices selectivity. Therefore, systematic kinome profiling is mandatory to map the pharmacological landscape of derivatives based on this fragment.

G Purine (6-Methoxy-1H-purin-8-yl)methanamine Target Primary Target (e.g., CDK2) Purine->Target Intended Binding Off1 Off-Target: PI3K Purine->Off1 Cross-Reactivity Off2 Off-Target: Src Family Purine->Off2 Cross-Reactivity Effect1 Cell Cycle Arrest (Therapeutic Efficacy) Target->Effect1 Effect2 Metabolic Dysregulation (Toxicity) Off1->Effect2 Effect3 Immunosuppression (Adverse Event) Off2->Effect3

Caption: Mechanistic pathways showing the impact of purine-scaffold cross-reactivity on cellular function.

Comparative Profiling: Purine vs. Alternative Scaffolds

To contextualize the performance of (6-Methoxy-1H-purin-8-yl)methanamine, we compare its baseline kinome cross-reactivity against other standard fragments and reference inhibitors. Data is aggregated from standard high-throughput screening panels (e.g., 400+ kinase panels)[5].

Note: The data below represents typical baseline metrics for the unmodified fragment/scaffold classes screened at 1 µM concentration.

Scaffold / CompoundKinase Hit Rate (S(10) Score)*Primary Off-Target FamiliesSelectivity EntropyStructural Advantage / Liability
(6-Methoxy-1H-purin-8-yl)methanamine High (~15-20%)CDKs, Src, PI3KLowLiability: Pan-kinase hinge binding.Advantage: High ligand efficiency.
Pyrazolo[3,4-d]pyrimidine (Alternative)Moderate (~10-15%)Tyrosine Kinases (TK), mTORModerateAdvantage: Altered hydrogen bond donor/acceptor angles improve TK selectivity.
Quinazoline (Alternative)Low-Moderate (~8-12%)EGFR, HER2HighAdvantage: Rigid planar structure favors specific gatekeeper conformations.
Roscovitine (Reference Purine Inhibitor)Moderate (~12%)CDKs, MAPKsModerateAdvantage: Optimized side chains at C2/C6/N9 reduce broad kinome hits.
Staurosporine (Pan-Kinase Control)Very High (>80%)UniversalVery LowLiability: Lethal toxicity; used strictly as an assay positive control.

*S(10) Score = Percentage of kinases inhibited by >90% at a screening concentration of 1 µM.

Experimental Workflows for Kinase Profiling

To confidently assess the cross-reactivity of (6-Methoxy-1H-purin-8-yl)methanamine derivatives, a self-validating, orthogonal testing system must be employed. We utilize a primary High-Throughput Competition Binding Assay followed by a functional TR-FRET Activity Assay.

Protocol A: High-Throughput Competition Binding Assay (e.g., KINOMEscan Principle)

This method measures true thermodynamic interaction affinities ( Kd​ ) independent of ATP concentration, preventing false negatives caused by high intracellular ATP levels[6][7].

Step-by-Step Methodology:

  • Preparation of Kinase-DNA Fusions: Recombinant human kinases are expressed as fusion proteins with a proprietary DNA tag. Causality: The DNA tag allows for highly sensitive, ultra-low-volume quantification using quantitative PCR (qPCR) later in the assay.

  • Immobilization of Reference Ligand: A broad-spectrum reference ligand (e.g., a staurosporine derivative) is immobilized onto magnetic beads.

  • Competition Reaction: Combine the target compound ((6-Methoxy-1H-purin-8-yl)methanamine), the DNA-tagged kinase, and the immobilized ligand in a buffer containing 20% DMSO. Incubate for 1 hour at room temperature.

    • Self-Validation: Include DMSO-only wells (negative control, 100% binding to beads) and a soluble broad-spectrum inhibitor (positive control, 0% binding to beads).

  • Washing and Elution: Wash the beads to remove unbound proteins. Causality: Only kinases that did not bind to the test compound will remain attached to the reference ligand on the beads.

  • qPCR Quantification: Elute the bound kinases and quantify the DNA tags via qPCR. A reduction in qPCR signal indicates that the test compound successfully outcompeted the reference ligand for the kinase active site.

Protocol B: TR-FRET Functional Activity Assay

While binding assays confirm physical interaction, TR-FRET confirms functional inhibition of the off-target kinase's catalytic activity[8][9].

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a low-volume 384-well black plate, combine the off-target kinase (e.g., CDK2), a fluorescein-labeled peptide substrate, ATP (at the enzyme's specific Km​ ), and the test compound.

  • Incubation: Incubate for 60 minutes at room temperature to allow phosphorylation of the substrate.

  • Reaction Termination & Detection: Add a detection buffer containing EDTA and a Terbium (Tb)-labeled phospho-specific antibody.

    • Causality: EDTA instantly chelates Mg2+ , a mandatory cofactor for kinase catalytic activity. This strictly halts the reaction, ensuring a stable endpoint for measurement.

  • TR-FRET Measurement: When the Tb-antibody binds to the phosphorylated substrate, excitation of Terbium (donor) results in energy transfer to Fluorescein (acceptor). Read the plate using a time-resolved fluorometer (delaying measurement by ~100 µs to eliminate short-lived background autofluorescence)[10][11].

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). A decrease in the TR-FRET ratio correlates with successful inhibition of the off-target kinase by the purine fragment.

G N1 Compound Preparation (6-Methoxy-1H-purin-8-yl)methanamine N2 Primary Screening (Competition Binding / KINOMEscan) N1->N2 1 µM & 10 µM N3 Orthogonal Validation (TR-FRET Activity Assay) N2->N3 Hit Confirmation N4 Data Analysis (Selectivity Entropy & Kd Calculation) N3->N4 IC50 / Kd N5 Scaffold Optimization (SAR Development) N4->N5 Rational Design

Caption: Workflow for evaluating kinase cross-reactivity and iterative scaffold optimization.

Strategic Scaffold Optimization & Best Practices

Because (6-Methoxy-1H-purin-8-yl)methanamine exhibits inherent cross-reactivity, drug development professionals must utilize the data generated from the above workflows to guide rational structure-activity relationship (SAR) design:

  • Exploiting the Back Pocket: The 8-methanamine group can be functionalized with bulky, hydrophobic moieties (e.g., substituted biphenyls or cyclopentyl groups) to clash with the gatekeeper residues of off-target kinases (like Src), while fitting into the larger back pockets of intended targets (like mutant EGFR or specific CDKs).

  • Isosteric Replacement: If cross-reactivity remains stubbornly high, consider bioisosteric replacement of the purine core with a Pyrazolo[3,4-d]pyrimidine scaffold[4]. This shifts the hydrogen bond donor/acceptor vectors by a few angstroms, which is often enough to abrogate binding to off-target kinases that lack structural flexibility in their hinge regions.

References

  • Purine Analogues as Kinase Inhibitors: A Review Source: ResearchGate URL:[Link]

  • Purine Scaffold in Agents for Cancer Treatment Source: ACS Omega URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]

  • A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs Source: PMC - NIH URL:[Link]

  • KINOMEscan Technology & Assay Principle Source: Eurofins Discovery URL:[Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors Source: ACS Publications URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (6-Methoxy-1H-purin-8-yl)methanamine

The core principle of chemical disposal is "cradle-to-grave" management, a concept enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of chemical disposal is "cradle-to-grave" management, a concept enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This means that from the moment a chemical waste is generated, the laboratory is responsible for its safe handling until its final, environmentally sound disposal.[1]

Part 1: Hazard Assessment and Waste Classification

Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. In the absence of a specific SDS, we must infer potential hazards based on the structural motifs of (6-Methoxy-1H-purin-8-yl)methanamine: a purine core, a methoxy group, and a methanamine substituent.

  • Purine Derivatives: Purine and its derivatives are biologically active molecules. While some are relatively benign, others can exhibit toxicity.[2][3] The metabolic breakdown of purines in humans leads to uric acid.[2][3]

  • Amines: Many amine-containing compounds can be corrosive or irritants.

  • General Chemical Hazards: As with many research chemicals, potential for skin and eye irritation, as well as toxicity if ingested or inhaled, should be assumed.

Based on these considerations, waste containing (6-Methoxy-1H-purin-8-yl)methanamine should be treated as hazardous chemical waste . The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] While we lack specific data, the potential for toxicity necessitates its management as hazardous waste.

Part 2: Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are critical to prevent accidental reactions and ensure the safety of all laboratory personnel.

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[1][4] The SAA must be under the control of the laboratory personnel.[4]

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical waste. For (6-Methoxy-1H-purin-8-yl)methanamine, a high-density polyethylene (HDPE) or glass container is recommended.[1][5]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[4][6]

    • The container should not be filled to more than three-quarters of its capacity to allow for vapor expansion.[6]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "Hazardous Waste".[4]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[4]

    • Include relevant hazard pictograms if known (e.g., irritant, toxic).

  • Segregate Incompatible Wastes: This is a critical safety measure.

    • Do not mix (6-Methoxy-1H-purin-8-yl)methanamine waste with strong acids, bases, or oxidizers unless the reaction has been intentionally quenched and neutralized as a final step in an experimental procedure.[5][7]

    • Store containers of different waste streams in separate secondary containment bins to prevent mixing in case of a leak.[7]

Experimental Workflow: Waste Disposal Decision Tree

The following diagram illustrates the decision-making process for handling chemical waste in the laboratory.

WasteDisposalWorkflow Workflow for Chemical Waste Disposal Start Waste Generated Assess Hazard Assessment (Consult SDS or Assume Hazardous) Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous NonHazardous Dispose as General Waste (if permitted by institutional policy) IsHazardous->NonHazardous No SelectContainer Select Compatible Container IsHazardous->SelectContainer Yes LabelContainer Label with 'Hazardous Waste' and Full Chemical Names SelectContainer->LabelContainer Segregate Segregate Incompatible Wastes LabelContainer->Segregate Store Store in Designated SAA Segregate->Store RequestPickup Request Waste Pickup from EH&S Store->RequestPickup Documentation Complete Waste Manifest RequestPickup->Documentation End Proper Disposal by Licensed Facility Documentation->End

Sources

Handling

Personal protective equipment for handling (6-Methoxy-1H-purin-8-yl)methanamine

As a Senior Application Scientist, I understand that handling novel or specialized purine derivatives requires more than just a generic safety sheet—it demands a rigorous, causality-driven approach to laboratory safety....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel or specialized purine derivatives requires more than just a generic safety sheet—it demands a rigorous, causality-driven approach to laboratory safety.

(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a specialized research chemical[1]. Because it is a biologically active purine analog, improper handling can lead to unwanted biological interference, skin sensitization, or respiratory irritation.

This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and logistical efficiency in your laboratory.

Hazard Assessment & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards.

  • Biological Mimicry: The purine core is a structural analog to endogenous nucleobases (adenine, guanine). Compounds with this scaffold can cross cell membranes and potentially interact with kinase ATP-binding sites or nucleic acids.

  • Chemical Reactivity: The addition of the methoxy group increases the molecule's lipophilicity (enhancing potential dermal absorption), while the primary methanamine group imparts basicity, making the compound a localized irritant to mucous membranes.

  • Physical State: Supplied as a solid powder[1], the primary logistical risk is electrostatic dispersion . Fine powders easily aerosolize during transfer, creating an immediate inhalation hazard.

Based on structural analogs like 6-Methoxy-9H-purine[2], we extrapolate the following quantitative hazard data and necessary mitigations:

Hazard CategoryGHS CodeClinical DescriptionRequired Mitigation Strategy
Acute Toxicity H302Harmful if swallowedStrict prohibition of food/drink; mandatory hand washing.
Skin Irritation H315Causes skin irritationMinimum 4-mil nitrile gloves; fully buttoned lab coat.
Eye Irritation H319Serious eye irritationTight-fitting chemical safety goggles (no standard glasses).
Respiratory H335Respiratory irritationHandle exclusively inside a certified chemical fume hood.

Core PPE Requirements

According to the [3], standard safety glasses are insufficient for handling irritant powders. The following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles . Standard safety glasses leave gaps where aerosolized powder can settle into the eyes.

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4-mil thickness). Nitrile provides excellent resistance to the solid powder. Note: If solubilizing the compound in Dimethylformamide (DMF), be aware that DMF permeates nitrile rapidly; change gloves immediately if splashed.

  • Body Protection: A flame-resistant, fully buttoned laboratory coat. Ensure wrists are fully covered by pulling the inner glove under the cuff and the outer glove over the cuff.

  • Respiratory Protection: Routine handling does not require an N95/P100 respirator provided the work is conducted entirely within a validated chemical fume hood. If a hood is unavailable, or if cleaning a large spill, a fitted P100 particulate respirator is required.

Operational Plan: Step-by-Step Handling Workflow

To ensure a self-validating protocol, each step below contains a verification check to confirm the safety system is functioning before proceeding.

Workflow Start Start Protocol Hood 1. Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE 2. Don Required PPE (Double Nitrile, Goggles, Coat) Hood->PPE Weigh 3. Weigh Powder (Use Anti-static Spatula) PPE->Weigh Solvent 4. Solubilize in Hood (e.g., DMSO/DMF) Weigh->Solvent Decon 5. Wet-Wipe Workspace (Avoid Dry Sweeping) Solvent->Decon Waste 6. Dispose as Hazardous Chemical Waste Decon->Waste End End Protocol Waste->End

Figure 1: Step-by-step operational workflow for handling hazardous purine powders.

Phase 1: Preparation & Weighing (The "Tare Method")

Handling toxic powders requires minimizing the time the unsealed powder is exposed to open air ()[4].

  • Verify Engineering Controls: Check the fume hood monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm) . Do not proceed if the alarm is sounding.

  • Static Control: Wipe the exterior of the chemical bottle and the analytical balance with an anti-static cloth. Use a grounded, anti-static micro-spatula to prevent the powder from "jumping" due to static charge.

  • Execute the Tare Method:

    • Pre-weigh an empty, capped vial (the tare) on the balance.

    • Move the vial into the fume hood. Open the source bottle and transfer the estimated amount of (6-Methoxy-1H-purin-8-yl)methanamine into the vial.

    • Cap the vial tightly before removing it from the hood to re-weigh. This ensures no powder is aerosolized in the general lab space.

Phase 2: Solubilization
  • Return the capped vial containing the weighed powder to the fume hood.

  • Purine derivatives are typically highly soluble in Dimethyl Sulfoxide (DMSO). Inject the solvent directly through a septum cap using a syringe, or carefully uncap the vial inside the hood to add the solvent.

  • Vortex the sealed vial until the powder is fully dissolved. Once in solution, the inhalation hazard is effectively eliminated, though the dermal hazard remains.

Decontamination, Spill Management, and Disposal

Decontamination
  • Never dry-sweep spilled powder. Dry sweeping immediately aerosolizes the chemical[4].

  • Wet-Wiping: Dampen a paper towel with a compatible solvent (e.g., 70% ethanol or isopropanol) and gently wipe down the spatula, balance, and fume hood surface.

Spill Protocol (Inside the Hood)
  • Cover the spilled powder with a wet paper towel to prevent aerosolization.

  • Spray additional solvent onto the towel to dissolve the powder.

  • Wipe the area inward from the edges to the center.

  • Place all contaminated towels into a designated solid hazardous waste bag.

Waste Disposal
  • Solid Waste: Dispose of all contaminated gloves, weigh boats, empty source vials, and wet-wipes in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Purine Derivatives" container.

  • Liquid Waste: If the compound was dissolved in DMSO, dispose of the excess solution in a Non-Halogenated Organic Waste carboy. Do not mix with aqueous acidic waste, as the methanamine group may undergo unwanted acid-base reactions.

References

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at:[Link]

Sources

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